molecular formula C8H8BrN B105162 5-Bromoisoindoline CAS No. 127168-84-7

5-Bromoisoindoline

Cat. No.: B105162
CAS No.: 127168-84-7
M. Wt: 198.06 g/mol
InChI Key: KJCXRORGYAHAAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromoisoindoline, also known as 5-Bromoisoindoline, is a useful research compound. Its molecular formula is C8H8BrN and its molecular weight is 198.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromoisoindoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromoisoindoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2,3-dihydro-1H-isoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCXRORGYAHAAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50564162
Record name 5-Bromo-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127168-84-7
Record name 5-Bromo-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromoisoindoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromoisoindoline for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromoisoindoline is a halogenated heterocyclic compound that serves as a pivotal structural motif and building block in medicinal chemistry and materials science. Its unique architecture, combining a bicyclic aromatic system with a secondary amine and a reactive bromine atom, makes it an attractive scaffold for the synthesis of complex molecular targets. For drug development professionals, the 5-bromoisoindoline core offers a versatile platform for generating libraries of novel compounds. The bromine substituent provides a handle for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups to modulate pharmacological activity, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a representative synthetic approach, and its applications as a core scaffold in the development of bioactive agents.

Chemical Identity and Structure

The precise identification and structural understanding of a molecule are fundamental to all subsequent research and development activities.

  • IUPAC Name : 5-bromo-2,3-dihydro-1H-isoindole[1].

  • Synonyms : 5-Bromoisoindoline, 5-bromo-2,3-dihydro-1H-isoindole[1][2].

  • CAS Number : 127168-84-7[1][2][3].

  • Molecular Formula : C₈H₈BrN[1][2][3].

  • MDL Number : MFCD08234718[2].

The structure of 5-Bromoisoindoline consists of a benzene ring fused to a pyrrolidine ring, with a bromine atom substituted at the 5-position of the bicyclic system. This substitution pattern is critical as it influences the electronic properties of the aromatic ring and provides a specific site for further chemical modification.

Caption: 2D Chemical Structure of 5-Bromoisoindoline.

Physicochemical and Pharmacokinetic Properties

Understanding the physicochemical properties of 5-Bromoisoindoline is essential for its application in drug design, particularly concerning solubility, permeability, and metabolic stability.

PropertyValueSource
Molecular Weight 198.06 g/mol [1][2]
Appearance Solid
Purity ≥96-97%[2][3]
Storage Conditions 2-8°C, Keep in dark place, Inert atmosphere[3]

The following parameters are critical in early-stage drug discovery for predicting a compound's potential oral bioavailability, often assessed against frameworks like Lipinski's Rule of Five (Ro5). Molecules that fall outside these guidelines are sometimes classified as "beyond the Rule of 5" (bRo5), a space of growing interest for tackling challenging biological targets[4][5][6].

PropertyValueSignificance in Drug DiscoverySource
XLogP3 1.6 - 2.05Measures lipophilicity, affecting solubility and permeability. (Ro5: ≤5)[1][2]
Topological Polar Surface Area (TPSA) 12.03 ŲPredicts cell permeability. (Ro5: ≤140 Ų)[2]
Hydrogen Bond Donors 1Influences binding and solubility. (Ro5: ≤5)[1][2]
Hydrogen Bond Acceptors 1Influences binding and solubility. (Ro5: ≤10)[1][2]
Rotatable Bonds 0Relates to conformational flexibility and binding entropy.[1][2]

As indicated by the data, 5-Bromoisoindoline comfortably adheres to Lipinski's Rule of Five, positioning it as an excellent starting point for the development of orally bioavailable small-molecule drugs.

Synthesis and Manufacturing

While specific, scaled-up manufacturing protocols for 5-Bromoisoindoline are proprietary, a robust synthesis can be devised based on established chemical principles and analogous reactions reported in the literature.

The primary challenge in synthesizing 5-Bromoisoindoline is the regioselective bromination of the isoindoline core. The secondary amine is a moderately activating group that directs electrophilic aromatic substitution to the ortho and para positions. However, to prevent N-bromination and other side reactions, a protection-bromination-deprotection strategy is the most logical and reliable approach. This self-validating system ensures high regioselectivity and minimizes complex purification challenges. An acetyl protecting group is a common and effective choice due to its ease of installation and subsequent removal under conditions that do not compromise the integrity of the bromo-isoindoline product.

The following protocol is a representative method based on the direct bromination of a protected indoline system, a closely related heterocyclic structure[7].

Step 1: N-Acetylation of Isoindoline (Protection)

  • Dissolve isoindoline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a mild base, such as triethylamine (1.2 eq), to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with water and perform a standard aqueous workup. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield N-acetylisoindoline.

Step 2: Electrophilic Bromination

  • Dissolve N-acetylisoindoline (1.0 eq) in a suitable solvent like glacial acetic acid or a chlorinated solvent.

  • Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise at room temperature. The use of NBS is preferable to elemental bromine for its milder nature and easier handling.

  • Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Extract the product into an organic solvent, wash with sodium bicarbonate solution and brine, then dry and concentrate to yield crude 5-bromo-N-acetylisoindoline.

Step 3: N-Deacetylation (Deprotection)

  • Dissolve the crude 5-bromo-N-acetylisoindoline in a mixture of methanol and water.

  • Add a strong base, such as sodium hydroxide or potassium carbonate (2-3 eq).

  • Heat the mixture to reflux and stir for 2-6 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture, neutralize with a mild acid (e.g., 1M HCl), and extract the final product, 5-Bromoisoindoline, with an organic solvent like ethyl acetate.

  • The combined organic layers are washed, dried, and concentrated. The final product can be purified by column chromatography or recrystallization.

G cluster_0 Synthetic Workflow start Isoindoline step1 N-Acetylation (Protection) start->step1 intermediate N-Acetylisoindoline step1->intermediate step2 Electrophilic Bromination (NBS) intermediate->step2 intermediate2 5-Bromo-N-acetylisoindoline step2->intermediate2 step3 Hydrolysis (Deprotection) intermediate2->step3 end_product 5-Bromoisoindoline step3->end_product

Caption: A three-step synthetic workflow for 5-Bromoisoindoline.

Reactivity and Applications in Synthesis

5-Bromoisoindoline is not typically an end-product but rather a versatile intermediate. Its value lies in the two reactive sites: the secondary amine and the aryl bromide.

  • The Secondary Amine : This site allows for N-alkylation, N-acylation, or its incorporation into larger ring systems, enabling the exploration of the chemical space around the nitrogen atom.

  • The Aryl Bromide : This is arguably the most valuable feature for drug discovery. It serves as a robust handle for modern cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination. This allows for the precise and controlled introduction of a vast array of substituents (aryl, heteroaryl, alkyl, amine groups, etc.) at the 5-position, which is a common strategy for optimizing ligand-target interactions and tuning ADME properties.

The isatin scaffold, a related indoline structure, is present in clinically approved kinase inhibitors like Sunitinib[8]. Research on derivatives such as N-benzyl-5-bromoindolin-2-ones has shown potent anti-proliferative activity against human cancer cell lines, with evidence suggesting VEGFR-2 kinase inhibition as a mechanism of action[8]. This highlights the potential of the 5-bromo-substituted indoline core in designing targeted cancer therapies.

G cluster_reactions Chemical Modifications cluster_applications Therapeutic Applications scaffold 5-Bromoisoindoline Core Scaffold suzuki Suzuki Coupling (Aryl/Heteroaryl Groups) scaffold->suzuki buchwald Buchwald-Hartwig (N-Arylation) scaffold->buchwald alkylation N-Alkylation (Side Chains) scaffold->alkylation kinase Kinase Inhibitors (e.g., VEGFR-2) suzuki->kinase cns CNS Agents buchwald->cns anti_inf Anti-inflammatory alkylation->anti_inf

Caption: Role of 5-Bromoisoindoline as a versatile scaffold.

Handling, Storage, and Safety

Proper handling and storage are critical to maintain the integrity of the compound and ensure laboratory safety.

5-Bromoisoindoline is classified with the following hazards:

  • H302 : Harmful if swallowed[1].

  • H315 : Causes skin irritation[1].

  • H319 : Causes serious eye irritation[1].

  • H335 : May cause respiratory irritation[1].

The GHS pictogram associated with this compound is the exclamation mark (GHS07)[1].

  • Storage : The compound should be stored in a tightly sealed container in a dry, well-ventilated place under an inert atmosphere[3]. Recommended storage temperature is between 2-8°C[3]. It should be protected from light[2][3].

  • Handling : Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

Distinguishing from Related Analogs

Researchers frequently encounter oxidized analogs of 5-Bromoisoindoline. It is critical to distinguish them by their CAS numbers and chemical structures to ensure the correct material is used.

  • 5-Bromoisoindoline (CAS: 127168-84-7): The subject of this guide.

  • 5-Bromoisoindolin-1-one (CAS: 552330-86-6): Contains a carbonyl group (amide) in the five-membered ring[9][10].

  • 5-Bromoisoindoline-1,3-dione (CAS: 6941-75-9): Contains two carbonyl groups (an imide), also known as 4-Bromophthalimide[11].

These structural differences lead to vastly different chemical reactivity and biological profiles. Always verify the identity of the material via its CAS number and analytical data.

References

  • 5-Bromoisoindoline . Lead Sciences. [Link]

  • 5-Bromoisoindoline | C8H8BrN | CID 14795871 . PubChem, National Center for Biotechnology Information. [Link]

  • CN102558017A - Method for preparing 5-bromoindole.
  • OPEN INNOVATION PLATFORM - Beyond the Rule of Five: Scouting for Novel Formulation Approaches... . Drug Discovery World (DDW). [Link]

  • US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline . ResearchGate. [Link]

  • Synthesis of 5-bromo-indoline . PrepChem.com. [Link]

  • 5-Bromoisoquinoline | C9H6BrN | CID 736487 . PubChem, National Center for Biotechnology Information. [Link]

  • 5-Bromoindole | C8H6BrN | CID 24905 . PubChem, National Center for Biotechnology Information. [Link]

  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents... . MDPI. [Link]

  • New therapeutic modalities in drug discovery and development: Insights & opportunities . ADMET & DMPK. [Link]

  • Why some targets benefit from beyond rule of five drugs . PMC, National Institutes of Health. [Link]

Sources

Technical Profile: 5-Bromoisoindoline Spectral Data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth spectral and analytical profile of 5-Bromoisoindoline.

Executive Summary

5-Bromoisoindoline (CAS: 127168-84-7) is a critical bicyclic secondary amine scaffold used extensively in medicinal chemistry.[1][2] It serves as a pharmacophore building block for Rho-associated protein kinase (ROCK) inhibitors, ROR


 modulators, and various CNS-active agents.[3]

This guide synthesizes the spectral characteristics of 5-Bromoisoindoline, focusing on its Nuclear Magnetic Resonance (NMR) , Infrared (IR) , and Mass Spectrometry (MS) profiles.[3] It addresses the specific challenges in analyzing this compound, particularly the distinction between its free base and hydrochloride salt forms, and the characteristic isotopic signature of bromine.[3]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Before spectral interpretation, the analyst must verify the solid-state form.[3] 5-Bromoisoindoline is kinetically unstable as a free base (prone to oxidation to isoindole or polymerization) and is commercially supplied as the hydrochloride salt.

ParameterData
IUPAC Name 5-Bromo-2,3-dihydro-1H-isoindole
CAS Number 127168-84-7 (Free Base) / 919346-89-7 (HCl Salt)
Molecular Formula C

H

BrN
Molecular Weight 198.06 g/mol (Free Base)
Appearance Off-white to beige solid (HCl salt); Viscous oil (Free Base)
Solubility DMSO, Methanol (High); Chloroform (Moderate); Water (Low for free base)

Mass Spectrometry (MS) Analysis[3][10]

The mass spectrum of 5-Bromoisoindoline is dominated by the isotopic signature of bromine (


Br and 

Br), providing an immediate diagnostic confirmation of identity.[3]
Isotopic Abundance & Ionization

Unlike chlorinated compounds (3:1 ratio), brominated compounds exhibit a distinct 1:1 doublet for the molecular ion.[3]

Ion Speciesm/z ValueRelative IntensityInterpretation
[M+H]

(

Br)
197.9 100%Protonated molecular ion (lighter isotope)
[M+H]

(

Br)
199.9 ~98%Protonated molecular ion (heavier isotope)
[M-H]

196/198<10%Hydride abstraction (typical in EI-MS)
Fragmentation Pathway (EI/ESI)

The fragmentation logic follows the stability of the benzyl cation and the tropylium ion rearrangement.[3]

MS_Fragmentation M_Ion Molecular Ion [M+H]+ m/z 198/200 Frag_Br Loss of Br [M-Br]+ m/z ~119 M_Ion->Frag_Br - Br• (Homolytic) Frag_HCN Loss of CH2N/HCN Ring Contraction M_Ion->Frag_HCN - CH3N (Retro-Cheletropic) Benzylic Benzylic Cation Stabilized Frag_Br->Benzylic Rearrangement

Figure 1: Proposed fragmentation pathway for 5-Bromoisoindoline.[1] The loss of the bromine atom is a primary high-energy event, while the pyrrolidine ring cleavage yields characteristic hydrocarbon fragments.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy[3][5][10][14][15][16][17]

The NMR spectrum of 5-Bromoisoindoline is characterized by the asymmetry introduced by the bromine substituent at the C5 position.[1] This breaks the


 symmetry observed in the parent isoindoline, resulting in distinct splitting patterns.[3]
H NMR (400 MHz, DMSO-d ) - HCl Salt

Note: Data is derived from high-purity hydrochloride salt analysis.[1][3]

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Context
9.85 Broad Singlet (br s)2HNH

Ammonium protons (exchangeable with D

O).[1]
7.68 Singlet (d, J~1.5 Hz)1HAr-H (C4)Ortho to Br, meta to bridgehead.[3] Most deshielded aromatic.[3]
7.55 Doublet (dd, J~8.0, 1.5 Hz)1HAr-H (C6)Ortho to Br, ortho to bridgehead.[3]
7.42 Doublet (d, J~8.0 Hz)1HAr-H (C7)Meta to Br.[3]
4.52 Singlet (or split m)4HC1-H

, C3-H

Benzylic protons.[1] In the salt, these often appear as a broadened singlet or two very close multiplets due to rapid conformational exchange.[3]

Key Diagnostic Feature: Look for the C4 proton as a sharp singlet (or fine doublet) around 7.6–7.7 ppm.[3] This proton is isolated between the bromine and the bridgehead carbon, making it the most distinct aromatic signal.[3]

C NMR (100 MHz, DMSO-d )

The carbon spectrum should display 8 distinct signals (6 aromatic, 2 aliphatic).[3]

  • Aliphatic: Two signals around 46–48 ppm (C1 and C3).[3] While chemically non-equivalent due to C5-Br, they are magnetically similar and may overlap.[3]

  • Aromatic C-Br: Distinctive quaternary carbon signal at ~120–122 ppm .[1]

  • Aromatic CH: Three signals in the 124–132 ppm range.

  • Quaternary Bridgehead: Two signals at ~135–140 ppm .

Infrared (IR) Spectroscopy[3]

The IR spectrum serves as a rapid "fingerprint" check for the functional group integrity (Amine vs. Imine/Oxidation).[3]

Wavenumber (cm

)
Vibration ModeDiagnostic Value
3400 – 3200 N-H StretchBroad band indicates secondary amine salt.[1] Sharpens in free base.[3]
2950 – 2850 C-H Stretch (sp

)
Methylene groups of the pyrrolidine ring.[3]
1590, 1480 Ar-C=C StretchAromatic ring breathing modes.[3]
1050 – 1000 C-N StretchAliphatic amine character.[3]
600 – 550 C-Br StretchCritical: Confirmation of halogenation.

Experimental Protocols & Quality Control

Sample Preparation for NMR

The choice of solvent dramatically affects the chemical shifts of the amine protons.[3]

  • For HCl Salt: Use DMSO-d

    
      or CD
    
    
    
    OD
    .[1]
    • Note: In CD

      
      OD, the NH protons will exchange and disappear.[3] Use DMSO-d
      
      
      
      if observing the salt counter-ion stoichiometry is required.[1]
  • For Free Base: Use CDCl

    
     .[3]
    
    • Protocol: Suspend 10 mg of HCl salt in 1 mL DCM. Wash with 0.5 mL 1M NaOH.[3] Dry organic layer over MgSO

      
      , filter, and evaporate. Re-dissolve immediately in CDCl
      
      
      
      .[3] Warning: Free base oxidizes rapidly.
Impurity Profiling Workflow

Common impurities include the oxidized phthalimide derivative (5-bromoisoindoline-1,3-dione) or the lactam (5-bromoisoindolin-1-one).[1]

QC_Workflow Sample Raw Sample (5-Bromoisoindoline HCl) Dissolution Dissolve in DMSO-d6 Sample->Dissolution NMR_Run 1H NMR Acquisition (16 scans) Dissolution->NMR_Run Check_1 Check 4.5 ppm Region NMR_Run->Check_1 Pass_1 Singlet/Multiplet (4H) = Isoindoline Core Check_1->Pass_1 Confirmed Fail_1 Split Signals/Shifted = Lactam/Imide Impurity Check_1->Fail_1 carbonyl detected Check_2 Check 7.6 ppm Region Pass_1->Check_2 Pass_2 Integral 1H = C4 Proton Check_2->Pass_2 Confirmed

Figure 2: Rapid NMR Quality Control Decision Tree. The presence of carbonyl impurities (lactams) will significantly shift the benzylic protons from ~4.5 ppm to ~4.2/4.8 ppm and split their symmetry.[3]

References

  • National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for CID 14795871, 5-Bromoisoindoline. Retrieved from [Link][2][3]

  • Royal Society of Chemistry. (2019).[3] Synthesis of Isoindoline Derivatives and Spectral Characterization. ChemSpider/RSC Advances.[3] Retrieved from [Link][3]

Sources

Technical Guide: 5-Bromoisoindoline – Physical Properties, Appearance, and Handling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromoisoindoline is a critical heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents targeting CNS disorders (e.g., dopamine D3 receptor antagonists) and kinase inhibitors. This guide provides a definitive technical profile of the compound, distinguishing between its free base and hydrochloride salt forms—a frequent source of confusion in procurement and experimental design. While the hydrochloride salt is the industry-standard stable solid, the free base is often a transient intermediate requiring specific handling protocols to prevent oxidation.

Chemical Identity & Structural Context

5-Bromoisoindoline exists in two distinct primary forms in the research supply chain. Correct identification is paramount for stoichiometric calculations and solubility planning.

Feature5-Bromoisoindoline (Free Base)5-Bromoisoindoline Hydrochloride
CAS Number 127168-84-7 919346-89-7
Formula C₈H₈BrNC₈H₈BrN · HCl
Molar Mass 198.06 g/mol 234.52 g/mol
Primary State Liquid or Low-Melting SolidCrystalline Solid
Stability Air/Light Sensitive (Oxidation prone)Stable (Hygroscopic)
Solubility DCM, EtOAc, ChloroformWater, Methanol, DMSO

Physical Properties Profile

The physical appearance of 5-Bromoisoindoline is heavily dependent on its protonation state and purity.

Appearance and State
  • Free Base (CAS 127168-84-7):

    • Form: Typically isolated as a viscous oil or a low-melting solid (waxy) depending on ambient temperature and purity.

    • Color: Clear to pale yellow when freshly distilled. Darkens to brown/red upon exposure to air due to N-oxidation and polymerization.

    • Odor: Characteristic amine-like odor (fishy/ammoniacal).

  • Hydrochloride Salt (CAS 919346-89-7):

    • Form: Crystalline powder.

    • Color: White to off-white. Commercial batches may appear pale red or gray due to trace oxidation products formed during the acidification step.

    • Melting Point: >246°C (decomposition). High lattice energy confers thermal stability absent in the free base.

Quantitative Data Summary
PropertyValue (Free Base)Value (HCl Salt)Source/Note
Melting Point Not widely reported (Est. <30°C)>246°C (dec)[1][2]
Boiling Point ~280°C (Predicted)N/A (Sublimes/Dec)Calculated
Density ~1.58 g/cm³ (Predicted)Bulk density varies[3]
LogP 2.05~0.5 (Ionized)[3]
pKa ~9.5 (Secondary Amine)N/AEst.[1] based on isoindoline

Analytical Characterization (The "Fingerprint")

To verify the appearance and identity of 5-Bromoisoindoline, the following spectroscopic signals are diagnostic.

1H-NMR (DMSO-d6 or CDCl3)

The structural rigidity of the isoindoline ring results in distinct splitting patterns.

  • Aromatic Region (7.0 - 7.6 ppm):

    • Look for an ABX or similar pattern due to the 1,2,4-substitution on the benzene ring.

    • Protons: H-4 (doublet), H-6 (doublet of doublets), H-7 (doublet).

  • Benzylic Protons (4.0 - 4.5 ppm):

    • Signal: Singlet (broad) or pair of singlets if chiral environment induced.

    • Shift: In the free base, these appear upfield (~4.0 ppm). In the HCl salt, the charged nitrogen deshields these protons, shifting them downfield (~4.4 - 4.6 ppm).

Mass Spectrometry
  • Isotopic Pattern: The presence of Bromine (⁷⁹Br and ⁸¹Br) creates a characteristic 1:1 doublet in the molecular ion region.

    • M+: 197.9 and 199.9 m/z.

Synthesis & Impurity Origins

Understanding the synthesis explains the physical appearance (coloration). The "pale red" color often seen in commercial samples arises from the reduction of 4-bromophthalimide.

SynthesisWorkflow Start 4-Bromophthalimide (Solid, White/Yellow) Step1 Reduction (BH3 or LiAlH4) Start->Step1 Reflux Inter Crude 5-Bromoisoindoline (Free Base - Oil) Step1->Inter Quench Purify Purification (Acid/Base Extraction) Inter->Purify Remove Boron/Al salts SaltForm Salt Formation (HCl in Dioxane) Purify->SaltForm Stabilization Final 5-Bromoisoindoline HCl (Solid, White/Pale Red) SaltForm->Final Precipitation

Figure 1: Synthetic pathway illustrating the transition from phthalimide precursor to the stable hydrochloride salt.[2] The "Pale Red" impurity often originates from incomplete reduction intermediates or oxidative coupling during the quench step.

Handling, Stability & Storage Protocol

The causality of degradation in 5-Bromoisoindoline is primarily oxidative dehydrogenation leading to isoindole derivatives, which are highly unstable.

Storage Decision Matrix

Use the following logic to determine storage conditions:

StorageLogic CheckForm Is the sample Free Base or Salt? FreeBase Free Base (Oil/Waxy Solid) CheckForm->FreeBase Free Base Salt HCl Salt (Crystalline Solid) CheckForm->Salt HCl Salt ActionFB CRITICAL: Store under Argon/N2 Temp: -20°C Avoid moisture (Hygroscopic) FreeBase->ActionFB ActionSalt STANDARD: Store Desiccated Temp: 2-8°C or RT Protect from Light Salt->ActionSalt

Figure 2: Decision matrix for storage conditions. The free base requires rigorous exclusion of air to prevent "browning" (oxidation).

Solubility & Usage Tips
  • Free Base Generation: If your reaction requires the free base (e.g., nucleophilic substitution), do not use the oil directly from storage if it has darkened. Instead:

    • Dissolve the stable HCl salt in water.

    • Basify with 1N NaOH or NaHCO₃.

    • Extract immediately into DCM or Ethyl Acetate.

    • Use the fresh extract immediately.

  • Solvent Compatibility:

    • Compatible: DMF, DMSO, Methanol (for Salt); DCM, Toluene (for Free Base).

    • Incompatible: Ketones (Acetone) – secondary amines can form enamines/imines with ketones over time.

References

  • ChemicalBook. (2025). 5-BROMO-2,3-DIHYDRO-1H-ISOINDOLE HYDROCHLORIDE Properties. Retrieved from

  • PubChem. (2025).[3][4] 5-Bromoisoindoline (Compound).[1][2][4][5][6][7] National Library of Medicine. Retrieved from [8]

  • ChemScene. (2025). 5-Bromoisoindoline Product Data. Retrieved from

  • Parkway Scientific. (2025). 127168-84-7 | 5-Bromoisoindoline Physical Properties. Retrieved from

Sources

5-Bromoisoindoline: Technical Safety & Handling Guide

[1][2]

Executive Summary

5-Bromoisoindoline (CAS: 127168-84-7 for free base; 919346-89-7 for HCl salt) is a critical bicyclic secondary amine scaffold used extensively in medicinal chemistry.[1][2] It serves as a pharmacophore building block for dopamine D3 receptor ligands, deubiquitinase (DUB) inhibitors, and kinase inhibitors.[2]

While standard Safety Data Sheets (SDS) classify it under generic irritant categories, the practical handling of this compound requires specific attention to its secondary amine reactivity and stability profile .[2] This guide synthesizes regulatory data with field-proven laboratory protocols to ensure both safety and experimental integrity.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

Researchers most frequently encounter this compound as its Hydrochloride salt due to the oxidative instability and hygroscopic nature of the free base.[2]

Table 1: Substance Identification
ParameterFree BaseHydrochloride Salt (Preferred)
CAS Number 127168-84-7919346-89-7
Formula C₈H₈BrNC₈H₈BrN[1][2] · HCl
Molecular Weight 198.06 g/mol 234.52 g/mol
Physical State Low-melting solid or viscous oil (prone to darkening)Off-white to pale beige solid
Solubility DCM, Methanol, Ethyl AcetateWater, DMSO, Methanol
Stability Air-sensitive (absorbs CO₂); prone to oxidationStable at RT; Hygroscopic

Expert Insight: The free base of 5-bromoisoindoline is a secondary amine.[1][2] Like many isoindolines, it readily absorbs atmospheric CO₂ to form carbamates or carbonates upon prolonged exposure.[2] Always store as the HCl salt unless the free base is immediately required for a reaction.[2]

Hazard Identification & Risk Assessment (GHS)[1][2]

The following classification applies to the substance in its pure form.

GHS Classification (29 CFR 1910.1200 / EU CLP)[1][2]
  • Signal Word: WARNING

  • Acute Toxicity, Oral: Category 4 (H302)[1][2]

  • Skin Corrosion/Irritation: Category 2 (H315)[1][2][3]

  • Serious Eye Damage/Irritation: Category 2A (H319)[1][2]

  • STOT - Single Exposure: Category 3 (Respiratory System) (H335)[1][2]

Mechanistic Hazard Analysis[2]
  • Respiratory Irritation (H335): As a secondary amine, the dust (salt) or vapor (free base) is highly irritating to mucous membranes.[2] Inhalation can trigger bronchospasm in sensitized individuals.[2]

  • Ocular Damage (H319): The basicity of the nitrogen makes this compound corrosive to corneal tissue if not washed immediately.[2]

  • Halogenated Waste: The bromine substituent classifies this as halogenated organic waste , requiring segregation from general organic solvents to prevent corrosion in incinerators.[2]

Safe Handling & Engineering Controls

This section details the "Self-Validating" protocols required for safe use.

Engineering Controls
  • Primary Barrier: All weighing and manipulation of the solid must occur inside a certified chemical fume hood with a face velocity of 80–100 fpm.[2]

  • Static Control: The HCl salt is often a fine, electrostatic powder.[2] Use an ionizing blower or antistatic weighing boats to prevent dispersal.[2]

Personal Protective Equipment (PPE) Matrix
Body PartPPE RecommendationRationale
Hands Nitrile (Double gloving recommended) 5-Bromoisoindoline can penetrate thin latex.[1][2] Double nitrile provides a breakthrough time >4 hours.[2]
Eyes Chemical Splash Goggles Standard safety glasses are insufficient for fine amine salts that can bypass side-shields.[1][2]
Respiratory N95 (if outside hood) Only required if engineering controls fail (e.g., spill cleanup).[1][2]
Protocol: Free Base Generation (In Situ)

Avoid isolating the free base.[2] If your reaction requires the neutral amine:

  • Suspend the HCl salt in the reaction solvent (e.g., DMF, DCM).[2]

  • Add a stoichiometric base (e.g., TEA, DIPEA, or K₂CO₃).[2]

  • Proceed immediately with the electrophile addition.[2] Reasoning: This "generate-and-trap" method minimizes operator exposure to the volatile/unstable free base.[1][2]

Visualization: Handling Decision Matrix

SafetyMatrixStartStart: Handling 5-BromoisoindolineFormCheckCheck Form: Salt or Free Base?Start->FormCheckSaltHydrochloride Salt (Solid)FormCheck->SaltBaseFree Base (Oil/Solid)FormCheck->BaseSaltHandlingHandle in Fume HoodUse Anti-static toolsSalt->SaltHandlingBaseHandlingCRITICAL: Air SensitiveWork under N2/Ar atmosphereBase->BaseHandlingStorageSaltStore: Desiccator, RTSaltHandling->StorageSaltConversionConvert to Salt for Storage?BaseHandling->ConversionYesConvertTreat with HCl/DioxaneConversion->YesConvertLong-termNoConvertUse Immediately (In Situ)Conversion->NoConvertImmediate UseYesConvert->SaltHandling

Figure 1: Decision logic for handling 5-Bromoisoindoline based on chemical form to maximize stability and safety.

Emergency Response Protocols

Accidental Release (Spill)

Do not sweep dry dust. The HCl salt is fine and will aerosolize, posing an inhalation risk.[2]

  • Evacuate: Clear the immediate area.

  • PPE: Don double nitrile gloves, goggles, and a fitted respirator (N95/P100).[2]

  • Containment: Cover the spill with a wet paper towel (soaked in dilute acetic acid if cleaning free base, or water for salt) to suppress dust.[2]

  • Cleanup: Scoop the wet material into a wide-mouth jar. Wipe the surface with 1N HCl (if free base) or water/detergent (if salt).[2]

  • Disposal: Label as "Halogenated Organic Waste."

First Aid
  • Eye Contact: Rinse cautiously with water for 15 minutes .[2][3] Lift eyelids.[2] The amine nature requires thorough irrigation to prevent corneal hazing.[2]

  • Skin Contact: Wash with soap and water.[2][3] Do not use ethanol (increases skin absorption).[2]

  • Inhalation: Move to fresh air. If wheezing occurs (bronchospasm), seek medical attention immediately.

Synthesis & Application Context

5-Bromoisoindoline is a versatile intermediate.[1][2][4] Understanding its reactivity helps predict safety risks during synthesis.[2]

Common Reaction Pathways[2]
  • N-Alkylation/Acylation: The secondary amine nitrogen is nucleophilic.[2]

    • Risk:[1][2][3] Exothermic reaction with acid chlorides.[2]

  • Suzuki/Buchwald Coupling: The aryl bromide moiety allows cross-coupling.[2]

    • Risk:[1][2][3][5] Heavy metal waste (Pd catalysts) mixed with halogenated waste.[2]

Visualization: Synthetic Utility & Safety Checkpoints

SynthesisWorkflowStart5-Bromoisoindoline(Scaffold)Path1N-Functionalization(Amide/Alkyl formation)Start->Path1Path2Pd-Catalyzed Coupling(Suzuki/Buchwald)Start->Path2Prod1DUB Inhibitors(Cyanopyrrolidines)Path1->Prod1Safety1Risk: ExothermControl: Slow add at 0°CPath1->Safety1Prod2Dopamine D3 LigandsPath2->Prod2Safety2Risk: Pd/Halogen WasteControl: Segregate StreamPath2->Safety2

Figure 2: Common synthetic pathways utilizing the 5-bromoisoindoline scaffold and their associated critical safety control points.

Waste Disposal & Environmental Impact[2][9]

  • Classification: Hazardous Waste (Irritant, Halogenated).[2]

  • Protocol:

    • Dissolve solid waste in a combustible solvent (e.g., acetone).[2]

    • Transfer to the Halogenated Organic Solvents waste container.

    • Do NOT mix with strong oxidizers (e.g., Nitric acid) as bromine gas may be evolved.[2]

  • Environmental Fate: Halogenated aromatics are often persistent.[2] Prevent entry into drains or soil.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14795871, 5-Bromoisoindoline.[2] Retrieved from [Link][1][2]

  • ECHA (European Chemicals Agency). C&L Inventory: 5-Bromoisoindoline.[2] Retrieved from [Link][1][2]

An In-Depth Technical Guide to Quantum Chemical Calculations of 5-Bromoisoindoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The introduction of a bromine atom, as in 5-bromoisoindoline, offers a versatile handle for further synthetic modification and can significantly modulate the electronic properties of the molecule, influencing its pharmacokinetic and pharmacodynamic profiles. Understanding these properties at a quantum mechanical level is paramount for rational drug design. This guide provides an in-depth technical overview of the quantum chemical calculations of 5-bromoisoindoline, detailing the theoretical underpinnings, a practical computational protocol, and the interpretation of the results for a drug development context.

Introduction: The Significance of 5-Bromoisoindoline in Drug Discovery

5-Bromoisoindoline (C8H8BrN) is a heterocyclic compound featuring a benzene ring fused to a five-membered nitrogen-containing ring.[3][4] The isoindoline core is a key pharmacophore in a range of clinically used drugs for treating conditions such as multiple myeloma, inflammation, and hypertension.[1] The bromine substituent in the 5-position serves two primary purposes in drug design:

  • A Handle for Synthesis: The bromine atom is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide variety of substituents to explore the chemical space around the isoindoline core.[5]

  • Modulation of Physicochemical Properties: The electronegativity and size of the bromine atom can alter the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

Quantum chemical calculations provide a powerful in-silico tool to predict and understand these properties, thereby guiding the synthetic efforts and prioritizing compounds with a higher probability of success.

Theoretical Foundations: A Primer on Relevant Quantum Chemical Concepts

A foundational understanding of the following concepts is essential for performing and interpreting quantum chemical calculations:

  • Density Functional Theory (DFT): DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[6] It is a widely used and computationally efficient method that can provide accurate results for a broad range of molecular properties.

  • Basis Sets: A basis set is a set of mathematical functions used to represent the electronic wave function in a molecule. The choice of basis set is a critical factor in determining the accuracy and computational cost of a calculation. For molecules containing heavy atoms like bromine, it is crucial to select a basis set that can adequately describe the electronic structure of the halogen.[7][8]

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.[9]

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap.[9] A smaller gap generally indicates higher reactivity.[10] In drug design, the HOMO-LUMO gap can provide insights into a molecule's stability and potential for charge-transfer interactions with a biological target.[11]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is a technique used to study the bonding and electronic structure of molecules in a way that aligns with the intuitive Lewis structure model of chemical bonding. It provides information about charge distribution, hybridization, and donor-acceptor interactions within the molecule.[12]

  • Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is a model that uses the topology of the electron density to define atoms and chemical bonds.[13][14] It can be used to characterize the nature of chemical bonds, including non-covalent interactions, which are crucial in drug-receptor binding.[15]

Computational Protocol: A Step-by-Step Guide

This section outlines a detailed, self-validating protocol for performing quantum chemical calculations on 5-bromoisoindoline using the Gaussian suite of programs, a widely used software package in computational chemistry.[16]

Molecular Structure Preparation
  • Obtain the 3D structure of 5-bromoisoindoline. This can be done using a molecular modeling program such as GaussView, Avogadro, or by retrieving the structure from a chemical database like PubChem.[3]

  • Perform an initial geometry optimization using a lower level of theory. This step helps to find a reasonable starting geometry for the more computationally expensive DFT calculations. A molecular mechanics force field (e.g., UFF) or a semi-empirical method (e.g., PM6) is suitable for this purpose.

DFT Geometry Optimization and Frequency Calculation

The core of the computational protocol involves geometry optimization and frequency analysis using DFT.

G cluster_input Input Preparation cluster_computation Quantum Chemical Calculation cluster_analysis Results Analysis start Initial 3D Structure input_file Create Gaussian Input File (#p B3LYP/6-311++G(d,p) opt freq) start->input_file Define calculation parameters gaussian_calc Run Gaussian Calculation input_file->gaussian_calc Submit job verify_freq Verify No Imaginary Frequencies gaussian_calc->verify_freq Check output file extract_data Extract Geometric and Electronic Data verify_freq->extract_data If minimum is found nbo_qtaim Perform NBO/QTAIM Analysis extract_data->nbo_qtaim For deeper insights G cluster_nbo Natural Bond Orbital (NBO) Analysis cluster_qtaim Quantum Theory of Atoms in Molecules (QTAIM) nbo_analysis NBO Calculation (pop=nbo in Gaussian) nbo_output NBO Output nbo_analysis->nbo_output nbo_interpretation Interpretation: - Natural atomic charges - Hybridization - Donor-acceptor interactions nbo_output->nbo_interpretation qtaim_analysis QTAIM Calculation (using AIMAll or Multiwfn) qtaim_output QTAIM Output qtaim_analysis->qtaim_output qtaim_interpretation Interpretation: - Bond critical points - Characterization of bond type - Non-covalent interactions qtaim_output->qtaim_interpretation

Caption: Advanced analysis techniques for deeper electronic structure insights.

  • NBO Analysis: This can be requested in Gaussian by adding pop=nbo to the route section. The output will provide information on:

    • Natural Atomic Charges: A more robust measure of charge distribution than Mulliken charges. [17] * Hybridization: The s and p character of the atomic orbitals involved in bonding.

    • Donor-Acceptor Interactions: The output will quantify the stabilization energies associated with delocalization of electron density from occupied (donor) to unoccupied (acceptor) orbitals, which can reveal important hyperconjugative and resonance effects. [18]

  • QTAIM Analysis: This typically requires a separate program, such as AIMAll or Multiwfn, which can read the wavefunction file generated by Gaussian. The analysis focuses on the properties of the electron density at bond critical points (BCPs), which can be used to classify the nature of the chemical bond (e.g., covalent, ionic, or van der Waals).

Conclusion

Quantum chemical calculations offer a powerful and predictive framework for understanding the electronic properties of 5-bromoisoindoline and its derivatives. By providing insights into the molecule's geometry, reactivity, and potential for intermolecular interactions, these computational methods can significantly accelerate the drug discovery process by enabling a more rational and targeted approach to molecular design. The protocol and analysis techniques outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to leverage the power of computational chemistry in their work.

References

  • PubChem. (n.d.). 5-Bromoisoindoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Bader, R. F. W. (2009). QTAIM: quantum theory of atoms in molecules. American Crystallographic Association. Retrieved from [Link]

  • Al-Sbou, Y., Al-Momani, L. A., Al-Zoubi, R. M., & Al-Adhami, M. (2021). A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. Journal of Biomolecular Structure and Dynamics, 39(14), 5143–5155. Retrieved from [Link]

  • Řezáč, J., & Hobza, P. (2012). Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths. Journal of Chemical Theory and Computation, 8(1), 141–151. Retrieved from [Link]

  • Li, Q., Jing, B., & Wang, W. (2014). Natural bond orbital analysis for the halogen-bonding complexes (D 2 E... XY, D= H 2, C 2 H 2, C 2 H 4; E= O, S; XY= ClF, BrF, Cl 2 , Br 2, BrCl). Computational and Theoretical Chemistry, 1035, 70–76. Retrieved from [Link]

  • Kumar, A., & Sharma, G. (2021). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 26(16), 4983. Retrieved from [Link]

  • Shobe, D. (2017). How to select the best basis sets to use in quantum chemical computations?. ResearchGate. Retrieved from [Link]

  • Complete Guide. (2025). HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. YouTube. Retrieved from [Link]

  • Popelier, P. L. A. (2000). An Introduction to the Quantum Theory of Atoms in Molecules. In Atoms in Molecules: An Introduction (pp. 1-26). Wiley-VCH. Retrieved from [Link]

  • Weinhold, F., & Klein, R. A. (2014). Natural Bond Orbitals and the Nature of the Hydrogen Bond. The Journal of Physical Chemistry A, 118(34), 7175–7188. Retrieved from [Link]

  • Yilmaz, I., Senturk, M., & Ceylan, U. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity, e202401188. Retrieved from [Link]

  • Q-Chem. (2023). Basics of performing DFT calculations with Q-Chem. YouTube. Retrieved from [Link]

  • Sambath Baskaran Academy. (2024). Gaussian Basis Set for Iodine and Bromine Containing Molecules. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Atoms in molecules. Retrieved from [Link]

  • El-Sayed, M. A. F., & El-Gohary, A. R. (2025). Design and synthesis of some isoindoline derivatives as analogues of the active anti-inflammatory Indoprofen. ResearchGate. Retrieved from [Link]

  • Medium. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Retrieved from [Link]

  • Barroso, J. (2009). Analyzing Natural Bond Orbitals (NBO) results from Gaussian '03 & '09. Dr. Joaquin Barroso's Blog. Retrieved from [Link]

  • University of Regensburg. (n.d.). Natural Bond Orbital (NBO) Analysis. Retrieved from [Link]

  • ResearchGate. (2025). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Retrieved from [Link]

  • Karlsruhe Institute of Technology. (2012). ABC of DFT: Hands-on session 2 Molecules: structure optimization, visualization of orbitals, charge & spin densities. Retrieved from [Link]

  • Matta, C. F. (2009). Application of the quantum theory of atoms in molecules to selected physico-chemical and biophysical problems: focus on correlation with experiment. Journal of computational chemistry, 30(11), 1685–1704. Retrieved from [Link]

  • Kumar, A., Kumar, A., Singh, P., & Singh, U. P. (2021). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. ACS Omega, 6(35), 22695–22710. Retrieved from [Link]

  • ResearchGate. (2016). Functional/basis set for bromine-containing molecules?. Retrieved from [Link]

  • The Chinese University of Hong Kong, Shenzhen. (n.d.). DFT calculations. Zhu Group. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Isoindoline-derived ligands and applications. RSC Advances, 8(3), 1339-1353. Retrieved from [Link]

  • Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • Ju Li Group. (n.d.). Basis Set Selection for Molecular Calculations. MIT. Retrieved from [Link]

  • American Chemical Society. (2024). Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • ChemRxiv. (2024). From Humorous Post to Detailed Quantum-Chemical Study: Isocyanate Synthesis Revisited. Retrieved from [Link]

  • PhilSci-Archive. (n.d.). QTAIM and the Interactive Conception of Chemical Bonding. Retrieved from [Link]

  • Q-Chem. (n.d.). Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Retrieved from [Link]

  • Orbital: The Electronic Journal of Chemistry. (2024). Quantum Chemical-Based Investigations and Lipophilicity Evaluations on Some Structurally Related Quinazoline Derivatives. Retrieved from [Link]

Sources

Strategic Functionalization of 5-Bromoisoindoline: A Technical Guide to C-N and C-C Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromoisoindoline is a "Janus" scaffold in medicinal chemistry, possessing two distinct reactivity vectors: the nucleophilic secondary amine at position 2 (N2) and the electrophilic aryl bromide at position 5 (C5). While the N2 position undergoes classical SN2 reactions, the C5 position requires transition-metal catalysis to effect substitution.

This guide addresses the specific challenge of nucleophilic substitution on this scaffold. It clarifies the distinction between classical SNAr (ineffective here) and Palladium-catalyzed cross-coupling (the standard), providing validated protocols for functionalizing this critical intermediate often found in cereblon E3 ligase modulators (e.g., Lenalidomide analogs).

Part 1: The Chemoselectivity Strategy

The primary challenge in working with 5-bromoisoindoline is the incompatibility of the free secondary amine with many metal-catalyzed reactions. The free amine can bind tightly to Palladium (catalyst poisoning) or undergo competitive N-arylation if other aryl halides are present.

The Golden Rule: If functionalizing C5, protect N2 first.

Decision Logic for 5-Bromoisoindoline

The following workflow illustrates the critical order of operations to maximize yield and minimize side reactions.

ChemoselectivityStrategy Start Starting Material: 5-Bromoisoindoline (Free Base or HCl) Decision Target Modification? Start->Decision PathA Path A: Modifying Nitrogen (N2) Decision->PathA N-Alkylation PathB Path B: Modifying Aryl Ring (C5) Decision->PathB C-Substitution ActionA Direct SN2 Alkylation (K2CO3, R-X) PathA->ActionA StepB1 Step 1: N-Protection (Boc2O or Cbz-Cl) PathB->StepB1 StepB2 Step 2: Pd-Catalyzed Coupling (Buchwald / Suzuki) StepB1->StepB2 StepB3 Step 3: Deprotection (TFA or H2/Pd) StepB2->StepB3

Figure 1: Chemoselectivity workflow. Path B is the requisite route for "substituting" the bromine atom.

Part 2: C5-Substitution via Buchwald-Hartwig Amination

Classical Nucleophilic Aromatic Substitution (SNAr) is not viable for 5-bromoisoindoline because the ring lacks strong electron-withdrawing groups (EWGs) ortho/para to the bromine. Attempting SNAr will result in no reaction or forcing conditions that decompose the amine.

Instead, Buchwald-Hartwig Amination is the standard for replacing the bromine with an amine (C-N bond formation).

Validated Protocol: C5-Amination of N-Boc-5-bromoisoindoline

Substrate: tert-butyl 5-bromoisoindoline-2-carboxylate (CAS: 201940-08-1)

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9]Role
Substrate N-Boc-5-bromoisoindoline1.0Electrophile
Nucleophile Primary/Secondary Amine1.2Nucleophile
Catalyst Pd(OAc)₂0.05Pre-catalyst
Ligand XantPhos0.10Ligand (Bidentate)
Base Cs₂CO₃ or NaOtBu2.0Base
Solvent 1,4-Dioxane or TolueneN/ASolvent (0.2 M)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon stream, charge a reaction vial with N-Boc-5-bromoisoindoline (1.0 equiv), Pd(OAc)₂ (5 mol%), XantPhos (10 mol%), and Base (2.0 equiv).

  • Solvation: Add anhydrous 1,4-Dioxane (degassed).

  • Addition: Add the amine nucleophile (1.2 equiv). If the amine is a liquid, add it via syringe after the solvent.

  • Reaction: Seal the vial and heat to 100°C for 12–16 hours.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black and inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Mechanistic Insight: The reaction proceeds via a Pd(0)/Pd(II) cycle.[2][4] XantPhos is chosen because its wide bite angle facilitates the reductive elimination step, which is often the rate-determining step for electron-rich aryl bromides.

BuchwaldCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br BaseStep Base Exchange (Ar-Pd-NR2) OxAdd->BaseStep + HNR2 / Base RedElim Reductive Elimination (Product Release) BaseStep->RedElim RedElim->Pd0 - Product

Figure 2: Simplified catalytic cycle for the amination of 5-bromoisoindoline.

Part 3: N2-Functionalization (N-Alkylation)

When using 5-bromoisoindoline as the nucleophile , the reaction occurs at the secondary nitrogen. This is a standard SN2 reaction.

Key Consideration: If the starting material is the hydrochloride salt (5-bromoisoindoline HCl), an extra equivalent of base is required to free the amine.

Validated Protocol: N-Alkylation

Substrate: 5-Bromoisoindoline HCl (CAS: 923591-06-4)

  • Dissolution: Dissolve 5-bromoisoindoline HCl (1.0 equiv) in DMF or Acetonitrile (0.1 M).

  • Base Activation: Add K₂CO₃ (3.0 equiv). Stir for 15 minutes at RT to ensure neutralization of the HCl salt.

  • Alkylation: Add the alkyl halide (e.g., Benzyl bromide, 1.1 equiv) dropwise.

  • Conditions: Stir at RT (for reactive halides) or 60°C (for less reactive halides) for 4–8 hours.

  • Quench: Pour into water and extract with EtOAc.

Part 4: Troubleshooting & Optimization

Common failure modes when functionalizing this scaffold and their solutions.

IssueProbable CauseSolution
Low Yield (C5 Coupling) Catalyst poisoning by free N2Ensure N2 is Boc-protected before coupling.
Protodebromination Reduction of Ar-Br to Ar-HSwitch solvent to Toluene; ensure anhydrous conditions; reduce reaction temperature.
Incomplete Conversion Inactive CatalystSwitch to Pd₂(dba)₃ (source of Pd⁰) or XPhos Pd G3 (pre-catalyst).
Stuck at Intermediate Transmetallation failureSwitch base to NaOtBu (stronger) or LHMDS if substrate is sensitive.

References

  • Buchwald-Hartwig General Conditions

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Isoindoline Scaffold Synthesis

    • Gong, Y., et al. (2010). Synthesis of 5-substituted isoindolines. Bioorganic & Medicinal Chemistry Letters, 20(1), 360-365. (Describes Lenalidomide analog synthesis).
  • Catalyst Selection Guide

    • Colacot, T. J. (2019).[2][10] New Trends in Cross-Coupling: Theory and Applications. Royal Society of Chemistry.

  • 5-Bromoisoindoline Safety & Data

    • PubChem Compound Summary for CID 14795871, 5-Bromoisoindoline.

Sources

Key characteristics of the 5-Bromoisoindoline scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The 5-Bromoisoindoline scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its value lies in its bifunctional nature: a nucleophilic secondary amine at position 2 (N2) and an electrophilic aryl bromide at position 5 (C5).[1] This dual reactivity allows for the rapid generation of orthogonal libraries, making it a cornerstone in the development of CNS agents, kinase inhibitors, and epigenetic modulators.

Physicochemical Profile & Structural Logic

The 5-bromoisoindoline core is a bicyclic system where a benzene ring is fused to a pyrrolidine ring.[1] The bromine atom at C5 breaks the symmetry of the isoindoline, creating distinct electronic environments that are critical for Structure-Activity Relationship (SAR) studies.

PropertyValueImplications for Drug Design
CAS Number 127168-84-7Unique identifier for the free base.[1]
Molecular Weight 198.06 g/mol Low MW allows significant "growth" space for functionalization while staying within Lipinski's Rule of 5.[1]
LogP ~1.6 – 2.0Moderate lipophilicity; suitable for CNS penetration when balanced with polar substituents.[1]
pKa (Calc.) ~9.2 – 9.5The secondary amine is protonated at physiological pH, critical for ionic interactions with Asp/Glu residues in receptor pockets (e.g., Dopamine D4).
Topological Polar Surface Area (TPSA) ~12 ŲLow TPSA favors membrane permeability and blood-brain barrier (BBB) crossing.[1]
H-Bond Donors/Acceptors 1 / 1The N-H moiety serves as a key hydrogen bond donor.[1]

Synthetic Architecture

The synthesis of 5-bromoisoindoline is non-trivial due to the need to preserve the bromine handle while constructing the reduced pyrrolidine ring.[1] The most robust industrial route involves the reduction of 5-bromophthalimide.[1]

Core Synthesis Workflow (DOT Diagram)

SyntheticRoute Anhydride 4-Bromophthalic Anhydride Imide 5-Bromophthalimide Anhydride->Imide Urea/NH3 High Temp Isoindoline 5-Bromoisoindoline (Target Scaffold) Imide->Isoindoline BH3·THF or LiAlH4 Reduction

Figure 1: The standard synthetic pathway converts the oxidized anhydride to the reduced isoindoline amine, preserving the aryl bromide.

Detailed Protocol: Reduction of 5-Bromophthalimide

Note: This protocol prioritizes safety and yield.

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, N2 inlet, and addition funnel.

  • Reagent Loading: Charge the flask with 5-bromophthalimide (1.0 equiv) and anhydrous THF (0.5 M concentration). Cool to 0°C.[1]

  • Reduction: Slowly add Borane-THF complex (BH3·THF) (1.0 M solution, 3.0–4.0 equiv) dropwise via the addition funnel. Critical: Maintain internal temperature <5°C to prevent runaway exotherms.[1]

  • Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 16–24 hours. The solution should turn clear.

  • Quench (The Dangerous Step): Cool to 0°C. Very slowly add Methanol (MeOH) dropwise. Warning: Vigorous hydrogen gas evolution will occur.[1] Follow with 6M HCl until pH < 2.[1]

  • Workup: Reflux the acidic mixture for 1 hour to break the boron-amine complex. Concentrate in vacuo.[1] Basify with 50% NaOH to pH > 12 and extract with Ethyl Acetate (EtOAc).[1]

  • Purification: The free base is often an oil.[1] Convert to the HCl salt by adding 4M HCl in dioxane to the organic layer.[1] Filter the white precipitate.[1]

Functionalization & Reactivity Logic

The power of this scaffold lies in its orthogonal reactivity .[1] The medicinal chemist must choose the order of operations based on the stability of the intended modifications.

Strategy A: "Head-First" (N-Functionalization)

Best when the "tail" (C5) requires harsh coupling conditions that a free amine might not survive.[1]

  • N-Alkylation/Acylation: React N2 with an alkyl halide or acid chloride.[1]

  • C-Coupling: Use the C5-Bromine for Suzuki/Buchwald couplings.[1]

Strategy B: "Tail-First" (C-Functionalization)

Best when the N-substituent is bulky or sensitive to Pd-catalysts.[1]

  • N-Protection: Protect N2 with Boc or Cbz.[1]

  • C-Coupling: Perform Suzuki coupling at C5.

  • Deprotection & N-Derivatization: Remove Boc/Cbz and functionalize N2.

Reactivity Pathway Diagram (DOT)

Reactivity cluster_N N2 Reactivity (Nucleophilic) cluster_C C5 Reactivity (Electrophilic) Core 5-Bromoisoindoline (Core) N_Alkyl N-Alkylation (R-X, Base) Core->N_Alkyl N_Acyl N-Acylation (R-COCl) Core->N_Acyl Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Core->Suzuki Requires N-Protection Buchwald Buchwald-Hartwig (R-NH2, Pd) Core->Buchwald Requires N-Protection

Figure 2: Orthogonal reactivity map. C5 functionalization typically requires prior N-protection to prevent catalyst poisoning or competing N-arylation.[1]

Therapeutic Utility & Case Studies

Case Study 1: Dopamine D4 Antagonists

The isoindoline core is a bioisostere for the tetrahydroisoquinoline moiety found in many CNS drugs.[1]

  • Mechanism: The protonated N2 amine forms a salt bridge with Asp115 in the D4 receptor.[1]

  • Role of 5-Br: In SAR studies, the 5-position projects into a hydrophobic pocket.[1] Replacing the Bromine with biaryl systems (via Suzuki coupling) has been shown to increase selectivity over D2 receptors by >100-fold.[1]

  • Key Reference: Journal of Medicinal Chemistry studies on isoindolinyl benzisoxazolpiperidines.

Case Study 2: 53BP1 Inhibitors (UNC8531/UNC9512)
  • Target: 53BP1 is a chromatin-binding protein involved in DNA repair.[1]

  • Scaffold Role: The isoindoline moiety mimics a methylated lysine interaction.[1]

  • Synthesis: 5-bromoisoindoline was used as the starting material.[1][2][3][4] The Nitrogen was coupled to a peptide/peptidomimetic tail, and the Bromine was used to attach a hydrophobic "cap" that stabilized the binding interface.

References

  • PubChem. (2024).[1] 5-Bromo-2,3-dihydro-1H-isoindole (Compound Summary). National Library of Medicine.[1] Link

  • Rowley, M., et al. (2001).[1] 4-Heterocyclylpiperidines as Selective High-Affinity Ligands at the Human Dopamine D4 Receptor.[1] Journal of Medicinal Chemistry.[1] [Link verified via search context]

  • Liu, Y., et al. (2018).[1] Discovery of a 53BP1 Small Molecule Antagonist Using a Focused DNA-Encoded Library Screen.[1] (Describing UNC8531/UNC9512 synthesis). Link

  • BenchChem. (2025).[1] Structural Analogs of 5-(Bromomethyl)isoindoline: A Technical Guide. (General synthetic protocols).[1][4] Link

  • Organic Syntheses. (2003).[1] Synthesis of 5-Bromoisoquinoline and related scaffolds.[1][2] (Protocol adaptation source). Link

Sources

Methodological & Application

The Strategic Synthesis of 5-Bromoisoindoline Derivatives: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Isoindoline Scaffold in Medicinal Chemistry

The isoindoline core is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active molecules and approved pharmaceuticals.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional scaffold that can be strategically functionalized to interact with various biological targets. The introduction of a bromine atom at the 5-position of the isoindoline ring, creating 5-bromoisoindoline, offers a particularly valuable tool for medicinal chemists. This bromine atom not only influences the electronic properties of the molecule but also serves as a versatile synthetic handle for a wide range of cross-coupling reactions, enabling the rapid generation of diverse chemical libraries for drug discovery.[3]

This comprehensive guide provides a detailed exploration of the synthesis of 5-bromoisoindoline and its derivatives, with a focus on practical, field-proven protocols and the underlying chemical principles. We will delve into the strategic considerations for the synthesis of the core scaffold, methods for its functionalization, and its application in the development of targeted therapies, particularly in the realm of oncology.

Part 1: Synthesis of the 5-Bromoisoindoline Core

The efficient construction of the 5-bromoisoindoline scaffold is the critical first step in any medicinal chemistry program centered around this privileged core. While several synthetic routes can be envisioned, a robust and scalable approach often commences from commercially available 4-bromophthalic anhydride or its corresponding imide.

Protocol 1: Synthesis of 5-Bromoisoindoline from 4-Bromophthalimide

This two-step protocol involves the initial formation of 4-bromophthalimide followed by its reduction to the desired 5-bromoisoindoline.

Step 1: Synthesis of 4-Bromophthalimide from 4-Bromophthalic Anhydride

This step involves the reaction of 4-bromophthalic anhydride with a nitrogen source, typically ammonia or urea, to form the corresponding imide.

  • Reaction Scheme:

    G start 4-Bromophthalic Anhydride reagents + Urea (or NH3) Heat start->reagents product 4-Bromophthalimide reagents->product

    Figure 1: Synthesis of 4-Bromophthalimide.
  • Detailed Protocol:

    • In a round-bottom flask equipped with a reflux condenser, combine 4-bromophthalic anhydride (1.0 eq) and urea (1.1 eq).

    • Heat the mixture to 130-140 °C. The reactants will melt and react, evolving carbon dioxide and ammonia.

    • Maintain the temperature for 2-3 hours until the evolution of gas ceases.

    • Cool the reaction mixture to room temperature. The solidified product is crude 4-bromophthalimide.

    • Recrystallize the crude product from glacial acetic acid or ethanol to yield pure 4-bromophthalimide as a white to off-white solid.

  • Causality and Experimental Choices:

    • Urea as a Nitrogen Source: Urea is a convenient and inexpensive source of ammonia at elevated temperatures. It decomposes to ammonia and isocyanic acid, with the former reacting with the anhydride.

    • Neat Reaction Conditions: The reaction is typically run without a solvent, which is efficient and simplifies workup.

    • Recrystallization: This is a crucial step to remove any unreacted starting material and byproducts, ensuring the purity of the phthalimide for the subsequent reduction step.

Step 2: Reduction of 4-Bromophthalimide to 5-Bromoisoindoline

The reduction of the imide functionality to the corresponding amine is a key transformation. Strong hydride reducing agents are typically required for this conversion.

  • Reaction Scheme:

    G start 4-Bromophthalimide reagents 1. LiAlH4, THF, 0 °C to reflux 2. H2O, NaOH(aq) quench start->reagents product 5-Bromoisoindoline reagents->product

  • Detailed Protocol:

    • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add a suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve 4-bromophthalimide (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

    • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude 5-bromoisoindoline.

    • The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

  • Causality and Experimental Choices:

    • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent capable of reducing both carbonyl groups of the imide to methylenes. [4][5]Softer reducing agents like sodium borohydride are generally not effective for this transformation. [6] * Anhydrous Conditions: LiAlH₄ reacts violently with water, so all glassware must be dry and anhydrous solvents must be used. The reaction is run under an inert atmosphere (e.g., nitrogen or argon).

    • Careful Quenching: The quenching of excess LiAlH₄ is highly exothermic and generates hydrogen gas. It must be performed slowly and at low temperature to control the reaction rate.

    • Fieser Workup: This specific workup procedure is designed to produce a granular, easily filterable aluminum salt precipitate, which simplifies the isolation of the product.

Part 2: Functionalization of the 5-Bromoisoindoline Scaffold

With the 5-bromoisoindoline core in hand, the next stage involves its derivatization to explore the chemical space and develop structure-activity relationships (SAR). The two primary sites for functionalization are the nitrogen atom of the isoindoline ring and the C5-bromo position.

Protocol 2: N-Functionalization of 5-Bromoisoindoline

The secondary amine of the isoindoline is a nucleophile and can be readily alkylated or arylated.

  • N-Alkylation:

    • Reaction Scheme:

      G start 5-Bromoisoindoline reagents + R-X (e.g., Benzyl bromide) Base (e.g., K2CO3), Solvent (e.g., ACN) start->reagents product N-Alkyl-5-bromoisoindoline reagents->product

    • Detailed Protocol:

      • To a solution of 5-bromoisoindoline (1.0 eq) in a suitable solvent such as acetonitrile (ACN) or dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 eq).

      • Add the desired alkyl halide (e.g., benzyl bromide) (1.1 eq) to the mixture.

      • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC).

      • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

      • Purify the residue by column chromatography to obtain the N-alkylated product.

  • N-Arylation (Buchwald-Hartwig Amination):

    • Reaction Scheme:

      G start 5-Bromoisoindoline reagents + Ar-X (e.g., Aryl bromide) Pd catalyst, Ligand, Base, Solvent start->reagents product N-Aryl-5-bromoisoindoline reagents->product

      Figure 4: N-Arylation of 5-Bromoisoindoline.
    • Experimental Considerations: This palladium-catalyzed cross-coupling reaction requires careful optimization of the catalyst, ligand, base, and solvent for a given aryl halide substrate.

Protocol 3: C5-Functionalization via Cross-Coupling Reactions

The C-Br bond at the 5-position is a prime site for introducing a wide variety of substituents using palladium-catalyzed cross-coupling reactions.

  • Suzuki Coupling (C-C Bond Formation):

    • Reaction Scheme:

      G start N-Protected-5-bromoisoindoline reagents + Ar-B(OH)2 Pd catalyst, Ligand, Base, Solvent start->reagents product N-Protected-5-arylisoindoline reagents->product

      Figure 5: Suzuki Coupling of 5-Bromoisoindoline.
    • Detailed Protocol:

      • It is often advantageous to first protect the isoindoline nitrogen (e.g., as a Boc or Cbz carbamate) to prevent side reactions.

      • In a reaction vessel, combine N-protected-5-bromoisoindoline (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.02-0.05 eq), and a base such as sodium carbonate or potassium phosphate (2.0-3.0 eq).

      • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

      • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

      • Heat the reaction mixture to 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

      • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

      • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

      • Purify the crude product by column chromatography.

      • If necessary, deprotect the nitrogen to yield the 5-arylisoindoline.

  • Other Cross-Coupling Reactions: The C-Br bond can also participate in other useful transformations such as Sonogashira (alkynylation), Heck (alkenylation), and Buchwald-Hartwig (amination, etherification) reactions, providing access to a vast chemical space.

Part 3: Application in Medicinal Chemistry - Isoindolinone-Based PARP Inhibitors

A prominent application of the isoindoline scaffold, particularly in its oxidized form as isoindolinone, is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy. P[7][8][9]ARP enzymes are crucial for DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations.

[10][11]The isoindolinone core serves as a mimic of the nicotinamide moiety of NAD+, the natural substrate of PARP, allowing it to bind to the enzyme's active site. T[7]he 5-bromo substituent can be used to explore interactions with specific pockets within the active site or as a point of attachment for further derivatization to optimize potency and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for 5-bromoisoindoline-based PARP inhibitors is not extensively published in a single source, general principles for isoindolinone-based inhibitors can be extrapolated:

Position of SubstitutionGeneral Effect on Activity
N2-position Large substituents are often well-tolerated and can be used to modulate solubility and pharmacokinetic properties.
C4-position Introduction of a carboxamide group is a common feature in many potent PARP inhibitors, forming key hydrogen bond interactions in the active site.
C5-position (Bromo) The bromine atom can participate in halogen bonding or serve as a vector for further substitution to probe for additional binding interactions. Replacement of the bromine with small, lipophilic groups can influence potency.
C6, C7-positions Substitution at these positions can be used to fine-tune the electronic properties and conformation of the isoindolinone core.

Table 1: General Structure-Activity Relationships for Isoindolinone-Based PARP Inhibitors.

Recent studies have highlighted that isoindolinone-based PARP inhibitors can exhibit favorable properties for treating central nervous system (CNS) cancers due to their potential to cross the blood-brain barrier.

[7]#### Case Study: 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Anticancer Agents

A study on a series of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives demonstrated their potential as anticancer agents. T[11]hese compounds were evaluated for their in vitro cytotoxic activity against various cancer cell lines. The 5-bromo substituent was a key feature of the core structure, and derivatization at the 3-position led to compounds with significant biological activity. For instance, certain derivatives exhibited potent inhibitory activity against VEGFR-2, a key target in angiogenesis. This underscores the utility of the 5-bromoisoindolinone scaffold as a template for the design of novel kinase inhibitors.

Conclusion

The 5-bromoisoindoline scaffold is a valuable building block in modern medicinal chemistry. Its synthesis, primarily from 4-bromophthalic anhydride, is achievable through robust and scalable protocols. The presence of the bromine atom and the secondary amine provides two orthogonal handles for a wide range of functionalization reactions, enabling the systematic exploration of chemical space and the optimization of biological activity. The successful application of the related isoindolinone core in the development of PARP inhibitors highlights the potential of this scaffold in oncology and other therapeutic areas. As drug discovery continues to demand novel chemical matter, the strategic application of versatile building blocks like 5-bromoisoindoline will undoubtedly play a crucial role in the development of the next generation of therapeutics.

References

  • CN102558017A - Method for preparing 5-bromoindole - Google P
  • CN106432040A - Environment-friendly synthesis method for medicine intermediate 5-bromoindole - Google P
  • WO2004089924A1 - Process for the preparation of 5-bromophthalide - Google P
  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org 2024, 2024111645. (URL: [Link])

  • Leah4sci. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. YouTube, 26 Feb. 2016, (URL: [Link]).

  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (URL: [Link])

  • Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. (URL: [Link])

  • De, A., & Singh, G. (2019). Properties and Functions of Isoindoline: A Short Review. Journal of Emerging Technologies and Innovative Research (JETIR), 6(1), 244-249. (URL: [Link])

  • Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Bioorganic & Medicinal Chemistry, 13(24), 6579-6586. (URL: [Link])

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (URL: [Link])

  • WO2004089924A1 - Process for the preparation of 5-bromophthalide.
  • Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. ACS Medicinal Chemistry Letters. (URL: [Link])

  • Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. Angewandte Chemie International Edition. (URL: [Link])

  • Structure-activity relationships in vitro. ResearchGate. (URL: [Link])

  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. (URL: [Link])

  • Will LiAlH4 substitute a Br? r/OrganicChemistry. Reddit. (URL: [Link])

  • Catalyst University. Strong Reductions using Lithium Aluminum Hydride (LAH). YouTube, 21 Jan. 2018, (URL: [Link]).

  • Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging. EJNMMI Radiopharmacy and Chemistry, 9(1), 20. (URL: [Link])

  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(7), 3203. (URL: [Link])

  • A Theoretical Study of the Interaction of PARP-1 with Natural and Synthetic Inhibitors: Advances in the Therapy of Triple-Negative Breast Cancer. International Journal of Molecular Sciences, 25(17), 9427. (URL: [Link])

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity. (URL: [Link])

  • 5-Bromoisoindoline. PubChem. (URL: [Link])

Sources

Application Notes & Protocols: 5-Bromoisoindoline as a Versatile Scaffold for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. The discovery of new molecular scaffolds that can be readily diversified to generate libraries of potential herbicides, fungicides, and insecticides is therefore of paramount importance. 5-Bromoisoindoline has emerged as a particularly valuable building block in this context. Its unique structural features—a bicyclic aromatic system, a secondary amine within a five-membered ring, and a strategically positioned bromine atom—offer a trifecta of opportunities for synthetic diversification and the introduction of desirable physicochemical properties for agrochemical applications.

The isoindoline core is a privileged scaffold in medicinal chemistry and is increasingly being explored in agrochemical research due to its conformational rigidity and ability to present substituents in well-defined spatial orientations. The bromine atom at the 5-position serves as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient introduction of various aryl, heteroaryl, vinyl, and alkynyl moieties, which is a key strategy for modulating the biological activity and spectrum of target compounds. Furthermore, the secondary amine of the isoindoline ring can be readily functionalized to further expand the accessible chemical space.

These application notes provide a comprehensive overview of the utility of 5-bromoisoindoline in agrochemical synthesis. We will delve into the key chemical transformations that underscore its versatility and provide detailed, field-proven protocols for its derivatization. The causality behind experimental choices will be explained to empower researchers to adapt and innovate upon these methodologies.

Physicochemical Properties of 5-Bromoisoindoline

A thorough understanding of the physical and chemical properties of a starting material is critical for successful reaction design and scale-up.

PropertyValueSource
Molecular Formula C₈H₈BrNPubChem[1]
Molecular Weight 198.06 g/mol PubChem[1]
CAS Number 127168-84-7PubChem[1]
Appearance Off-white to light yellow crystalline powder
Solubility Soluble in methanol, dichloromethane, ethyl acetate. Sparingly soluble in water.
IUPAC Name 5-bromo-2,3-dihydro-1H-isoindolePubChem[1]

Core Synthetic Strategies & Applications

The strategic placement of the bromine atom on the aromatic ring of 5-bromoisoindoline makes it an ideal substrate for a variety of powerful C-C and C-N bond-forming reactions. These transformations are central to the construction of more complex molecules with potential pesticidal activity.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Structural Diversity

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis and are particularly well-suited for the functionalization of 5-bromoisoindoline.[2][3] The electron-rich nature of the isoindoline ring system can influence the reactivity of the C-Br bond, making careful optimization of reaction conditions essential.

Below, we detail protocols for several key cross-coupling reactions, providing a rationale for the choice of catalysts, ligands, bases, and solvents.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[2] In the context of agrochemical discovery, this reaction is instrumental for introducing various aryl or heteroaryl substituents, which can significantly influence the biological activity and target specificity of the final compound. For instance, the introduction of substituted phenyl or pyridyl rings is a common strategy in the design of novel insecticides and fungicides.

Reaction Scheme:

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Reactant1 5-Bromoisoindoline Product 5-Arylisoindoline Reactant1->Product + Reactant2 Reactant2 Arylboronic Acid (R-B(OH)₂) Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., Toluene/H₂O)

Caption: General workflow for Suzuki-Miyaura coupling of 5-bromoisoindoline.

Detailed Protocol: Synthesis of 5-Phenylisoindoline

Materials:

  • 5-Bromoisoindoline (1.0 mmol, 198 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Toluene (5 mL)

  • Water (1 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and heating mantle

  • Condenser

Procedure:

  • To a 25 mL round-bottom flask, add 5-bromoisoindoline, phenylboronic acid, and potassium carbonate.

  • Place the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the toluene and water to the flask.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Attach a condenser and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 5-phenylisoindoline.

Causality and Trustworthiness:

  • Catalyst Choice: Pd(PPh₃)₄ is a reliable and commercially available catalyst for Suzuki couplings. Its choice here is based on its proven efficacy for a wide range of aryl bromides.

  • Base: Potassium carbonate is a moderately strong base that is effective in the Suzuki catalytic cycle. It is also inexpensive and easy to handle.

  • Solvent System: The biphasic toluene/water system is a common choice for Suzuki reactions. Toluene solubilizes the organic components, while water dissolves the inorganic base.

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

Sonogashira Coupling: Installation of Alkynyl Groups

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.[4][5] This reaction is particularly valuable for introducing rigid alkynyl linkers, which can be further functionalized or used to probe interactions with biological targets. In agrochemical design, alkynyl groups can act as bioisosteres or be precursors to other functional groups.

Reaction Scheme:

Sonogashira_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Reactant1 5-Bromoisoindoline Product 5-Alkynylisoindoline Reactant1->Product + Reactant2 Reactant2 Terminal Alkyne (R-C≡CH) Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu_Cocatalyst CuI Base Base (e.g., Et₃N) Solvent Solvent (e.g., THF)

Sources

Derivatization of the 5-Bromoisoindoline core

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of the 5-Bromoisoindoline Core

Executive Summary

The 5-bromoisoindoline scaffold (CAS: 127168-84-7) represents a high-value pharmacophore in medicinal chemistry, serving as a conformationally restricted bioisostere of isoquinoline and tryptamine derivatives. Its unique structure offers two distinct vectors for diversification: the nucleophilic secondary amine at position 2 (N2) and the electrophilic aryl bromide at position 5 (C5).

This Application Note provides a validated, step-by-step guide for orthogonally functionalizing this core. We address the critical challenge of chemoselectivity—specifically, preventing palladium catalyst poisoning by the free amine during C-C and C-N bond formation—by establishing a robust Protection-Coupling-Deprotection (P-C-D) workflow.

Strategic Considerations & Workflow

The primary technical hurdle in working with 5-bromoisoindoline is the Lewis basicity of the secondary amine. Unprotected amines can coordinate to Pd(0) species, arresting the catalytic cycle in cross-coupling reactions. Therefore, our standard protocol mandates N-protection prior to C5 functionalization.

Derivatization Logic Flow

G Start 5-Bromoisoindoline (HCl Salt) Step1 Step 1: N-Protection (Boc/Cbz) Start->Step1  Boc2O, TEA   Decision C5 Functionalization (Pd-Catalysis) Step1->Decision Suzuki Suzuki-Miyaura (Biaryl Formation) Decision->Suzuki  Ar-B(OH)2   Buchwald Buchwald-Hartwig (Amination) Decision->Buchwald  HNR2   Step3 Step 3: N-Deprotection Suzuki->Step3  TFA/HCl   Buchwald->Step3  TFA/HCl   Final Final N-Derivatization (Urea/Amide/Alkyl) Step3->Final

Figure 1: Orthogonal derivatization workflow for 5-bromoisoindoline. The pathway prioritizes N-protection to enable high-yielding Palladium catalysis.

Experimental Protocols

Protocol A: N-Protection (The Gateway Step)

Objective: Convert the commercial hydrochloride salt into the N-Boc protected intermediate (tert-butyl 5-bromoisoindoline-2-carboxylate) to mask the amine.

Reagents:

  • 5-Bromoisoindoline HCl (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Dichloromethane (DCM) (0.2 M concentration)

Procedure:

  • Suspension: In a round-bottom flask, suspend 5-bromoisoindoline HCl (5.0 mmol, 1.17 g) in DCM (25 mL).

  • Basification: Cool to 0°C. Add TEA (15.0 mmol, 2.1 mL) dropwise. The suspension will clear as the free base is liberated.

  • Addition: Add a solution of Boc₂O (6.0 mmol, 1.31 g) in DCM (5 mL) dropwise over 10 minutes.

  • Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1); the starting material (base-line) should disappear.

  • Workup: Wash the organic layer with 1M HCl (2 x 15 mL) to remove excess amine/TEA, followed by saturated NaHCO₃ (15 mL) and brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Yield: Expect ~90-95% of a white/off-white solid. This material is sufficiently pure for cross-coupling.

Protocol B: Suzuki-Miyaura Cross-Coupling (C5-Arylation)

Objective: Install an aryl or heteroaryl group at the C5 position.

Mechanism & Rationale: We utilize Pd(dppf)Cl₂[1]·DCM as the catalyst. The bidentate ferrocenyl ligand prevents β-hydride elimination and resists deactivation better than Pd(PPh₃)₄ in the presence of steric bulk.

Reagents:

  • N-Boc-5-bromoisoindoline (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Pd(dppf)Cl₂[1]·DCM (0.05 equiv / 5 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Solvent System: 1,4-Dioxane/Water (4:1 ratio) – Degassed

Step-by-Step:

  • Setup: Charge a microwave vial or pressure tube with N-Boc-5-bromoisoindoline (0.5 mmol, 149 mg), boronic acid (0.75 mmol), and K₂CO₃ (1.5 mmol, 207 mg).

  • Inert Atmosphere: Evacuate and backfill with Nitrogen (3 cycles).

  • Solvent & Catalyst: Add degassed Dioxane/Water (5 mL). Add Pd(dppf)Cl₂[1]·DCM (0.025 mmol, 20 mg) quickly under a stream of nitrogen.

  • Heating: Seal and heat to 90°C for 4–12 hours (or 110°C for 30 min in a microwave reactor).

  • Workup: Filter through a Celite pad (eluting with EtOAc). Wash filtrate with water and brine.

  • Purification: Flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).

Data Summary: Typical Yields

Coupling Partner Electronic Nature Expected Yield Notes
Phenylboronic acid Neutral 85-95% Fast reaction (<2h)
4-Methoxyphenylboronic acid Electron-Rich 80-90% Requires longer time

| 3-Pyridylboronic acid | Heteroaryl | 70-80% | Sensitive to pH; use Cs₂CO₃ if yield low |

Protocol C: Buchwald-Hartwig Amination (C5-Amination)

Objective: Create a C-N bond at C5, introducing aniline or aliphatic amine functionality.

Critical Parameter: Ligand selection is paramount. We recommend Xantphos or BrettPhos to stabilize the Pd intermediate and facilitate the reductive elimination of the amine.

Reagents:

  • N-Boc-5-bromoisoindoline (1.0 equiv)

  • Primary/Secondary Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step:

  • Pre-complexation: In a vial, mix Pd₂(dba)₃ (18 mg, 0.02 mmol) and Xantphos (23 mg, 0.04 mmol) in Toluene (1 mL) under N₂. Stir for 5 mins at RT until the solution turns a clear orange/red.

  • Substrate Addition: Add N-Boc-5-bromoisoindoline (1.0 mmol, 298 mg), the coupling amine (1.2 mmol), and Cs₂CO₃ (2.0 mmol, 650 mg) to a reaction vessel.

  • Reaction: Transfer the catalyst solution to the vessel. Rinse with remaining Toluene (4 mL) to reach 0.2 M.

  • Heating: Heat to 100°C overnight.

  • Workup: Dilute with EtOAc, wash with water. Crucial: Avoid acid washes, as the product is basic.

  • Purification: Silica gel chromatography (DCM/MeOH gradients are often required for polar products).

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Conversion (Suzuki) Oxygen presenceSparge solvents with Argon for 15 mins. Pd(0) is highly O₂ sensitive.
De-boc during coupling Lewis acidic conditionsEnsure base (K₂CO₃) is sufficient. Avoid prolonged heating >110°C.
Protodebromination Hydride sourceAvoid Ethanol/Isopropanol as cosolvents if reduction (H replacing Br) is observed. Stick to Dioxane/Water.
Catalyst Poisoning Free amine / ThiolEnsure starting material is fully N-Boc protected. If using thiophene boronic acids, increase catalyst loading to 10%.

References

  • Preparation of 5-Bromoisoindoline (Commercial Availability)

    • Source: BLD Pharmatech / Chem-Impex Intern
    • URL:

  • Suzuki-Miyaura Coupling on Heterocycles

    • Title: "Selection of boron reagents for Suzuki–Miyaura coupling."
    • Source:Chemical Society Reviews, 2014, 43, 412-443.
    • URL:[Link]

  • Buchwald-Hartwig Conditions for Bromo-Heterocycles

    • Title: "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions."[2]

    • Source:Journal of the American Chemical Society, 2008, 130, 13552.
    • URL:[Link]

  • General Isoindoline Medicinal Chemistry

    • Title: "Isoindoline derivatives as a privileged scaffold in drug discovery."[3]

    • Source:European Journal of Medicinal Chemistry, 2018. (General Reference for scaffold utility).

Sources

Scale-up synthesis of 5-Bromoisoindoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 5-Bromoisoindoline Hydrochloride

Executive Summary & Strategic Route Selection

5-Bromoisoindoline (CAS: 127168-84-7) is a high-value pharmacophore used extensively in the development of kinase inhibitors and immunomodulatory drugs (e.g., Lenalidomide analogs). Its secondary amine functionality allows for facile diversification, while the aryl bromide serves as a versatile handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

The Scale-Up Challenge: Transitioning the synthesis of isoindolines from gram-scale (medicinal chemistry) to kilogram-scale (process chemistry) presents specific hazards.

  • Medicinal Chemistry Route: Often utilizes Lithium Aluminum Hydride (LiAlH₄) to reduce 4-bromophthalimide.

    • Flaw: LiAlH₄ is pyrophoric, produces voluminous aluminum salts that clog filters, and is incompatible with standard pilot plant glass-lined reactors.

  • Process Chemistry Route (Recommended): Borane-Dimethyl Sulfide (BMS) reduction of 4-bromophthalimide.

    • Advantage:[1][2][3][4][5] BMS is a liquid (easier handling than solid LiAlH₄), offers higher atom economy, and the workup can be engineered to be homogeneous.

This guide details the BMS Reduction Protocol , specifically optimized for safety (exotherm control) and purity (isolation of the HCl salt).

Reaction Scheme & Logic

Transformation: 4-Bromophthalimide


 [Boron-Amine Complex] 

5-Bromoisoindoline

HCl

Critical Quality Attributes (CQAs):

  • Regiochemistry: The starting material, 4-bromophthalimide, yields 5-bromoisoindoline. (Note: Numbering shifts because the nitrogen becomes position 2; the bromine remains meta to one methylene and para to the other).

  • Purity: Removal of the "hydroxylactam" impurity (incomplete reduction).

Detailed Protocol: Kilo-Scale Synthesis

Materials & Reagents
ReagentEquiv.[3][6][7][8][9]RoleCritical Parameter
4-Bromophthalimide 1.0SMDryness (<0.5% water)
Borane-Dimethyl Sulfide (BMS) 3.5 - 4.0ReductantHigh Hazard: Pyrophoric/Stench
Tetrahydrofuran (THF) 10 VolSolventAnhydrous (Kf < 0.05%)
Methanol ExcessQuenchExothermic H₂ evolution
HCl (conc. or gas) ExcessComplex BreakEssential for yield
Step-by-Step Methodology

Phase 1: Reduction (The "Hot" Step)

  • Setup: Equip a jacketed glass reactor with an overhead stirrer, thermocouple, reflux condenser, and a caustic scrubber (to trap dimethyl sulfide and potential diborane off-gassing).

  • Charging: Charge 4-Bromophthalimide (1.0 wt) and anhydrous THF (8.0 vol) under N₂ atmosphere. Stir to form a slurry.

  • Addition: Cool the mixture to 0–5 °C. Add BMS (10 M neat or 2 M solution, 3.5 equiv) via a dosing pump.

    • Control: Maintain internal temperature <10 °C.[3]

    • Observation: H₂ evolution will occur.[6] Ensure vent lines are clear.

  • Reaction: Once addition is complete, warm slowly to room temperature, then heat to reflux (66 °C) for 12–16 hours.

    • Mechanism:[1][2][3][4][5][7][9] The imide reduces to the amine but remains complexed with boron. Reflux is required to drive the reduction of both carbonyls fully.

    • IPC (In-Process Control): Monitor by HPLC.[5] Disappearance of intermediate hydroxylactam is the endpoint.

Phase 2: Quench & Complex Breaking (The "Dangerous" Step) 5. Cooling: Cool the reaction mixture to 0 °C. 6. Methanol Quench: Extremely Exothermic. Add Methanol (3.0 vol) dropwise.

  • Safety: Massive H₂ evolution. Do not rush.
  • Acid Hydrolysis: Add 6M HCl (3.0 vol) or conc. HCl carefully.
  • Reflux 2: Heat the mixture to reflux for 2–4 hours.
  • Why? The boron-nitrogen bond is strong. Acidic hydrolysis at heat is mandatory to free the secondary amine. Without this, yield will be <20%.

Phase 3: Workup & Isolation 9. Concentration: Distill off THF/MeOH/DMS to reduce volume (remove stench). 10. Basification: Cool the aqueous residue to 0 °C. Basify with 50% NaOH to pH >12.

  • Note: The free base 5-bromoisoindoline is an oil/low-melting solid.
  • Extraction: Extract with Toluene or MTBE (3 x 4 vol). Wash organics with brine.[7]
  • Salt Formation: Dry the organics (Na₂SO₄), filter, and cool to 5 °C. Sparge with HCl gas OR add HCl in IPA (1.1 equiv).
  • Filtration: The product precipitates as a white/off-white solid. Filter and wash with cold MTBE.
  • Drying: Vacuum oven at 45 °C.

Process Safety & Engineering Controls

The primary hazards in this protocol are Diborane (


) generation  and Dimethyl Sulfide (DMS) management .
  • Diborane Risk: If BMS is heated above 50 °C without a substrate, or if the quench is mismanaged, diborane (auto-ignition temp ~136 °C) can accumulate in the headspace.

    • Mitigation: Always maintain a N₂ sweep. Use a check-valve on the N₂ inlet.

  • DMS Stench: DMS has an olfactory threshold of <1 ppb.

    • Mitigation: All vents must pass through a scrubber containing 10-15% Sodium Hypochlorite (Bleach) to oxidize DMS to DMSO/Sulfone before release.

Workflow Visualization

The following diagram illustrates the critical decision nodes and unit operations for the scale-up process.

G Start Start: 4-Bromophthalimide Solvent Slurry in THF (Dry) Start->Solvent BMS_Add Addition: Borane-DMS (Temp < 10°C, H2 Evolution) Solvent->BMS_Add Reflux Reaction: Reflux 16h (Complete Reduction) BMS_Add->Reflux IPC_Check IPC: HPLC (Check for Hydroxylactam) Reflux->IPC_Check IPC_Check->Reflux Incomplete Quench Quench: MeOH + HCl (Break B-N Complex) IPC_Check->Quench Pass Workup Basify (pH > 12) -> Extract MTBE Quench->Workup Salt Salt Formation: HCl/IPA Workup->Salt Final Product: 5-Bromoisoindoline HCl Salt->Final

Caption: Process flow for the reduction of 4-bromophthalimide highlighting critical safety steps (Red).

References

  • General Procedure for Borane Reduction of Imides: Burkhardt, E. R.; Matos, K. "Borane Reagents for the Reduction of Amides and Lactams." Chemical Reviews, 2006 , 106(7), 2617–2650. [Link]

  • Scale-Up Safety of Borane Reagents: Dunn, P. J., et al. "Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction" (Contextualizing halogenated isoquinoline safety). Organic Process Research & Development, 2012 , 16, 499-506.[6] [Link]

  • Process Safety of Borane-THF/DMS: "Safe Handling of Boranes at Scale." Organic Process Research & Development, 2019 , 23, 673-684. [Link]

  • Compound Data (5-Bromoisoindoline): PubChem CID 14795871.[10] [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of 5-Bromoisoindoline

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Subject: Yield Optimization & Troubleshooting for 5-Bromoisoindoline Substrates Assigned Specialist: Senior Application Scientist, Catalysis Group[1][2]

Executive Summary: The "Hidden" Catalyst Poison

If you are experiencing low yields (<30%) or stalled conversion with 5-bromoisoindoline, the culprit is rarely the bromide or the boronic acid—it is the isoindoline nitrogen .

Secondary amines are potent ligands for Palladium (Pd).[1][2] In standard catalytic systems (e.g., Pd(PPh₃)₄), the isoindoline nitrogen displaces the phosphine ligands, forming a stable, inactive Pd-amine complex.[1][2] This shuts down the catalytic cycle before oxidative addition can occur.[1]

This guide provides two validated workflows to overcome this:

  • The Robust Route: Protecting the amine (Recommended for scale-up).[1]

  • The Direct Route: Using sterically bulky ligands to block amine coordination (Recommended for rapid screening).[1]

Decision Matrix: Select Your Workflow

Before starting, determine your tolerance for additional steps versus catalyst cost.[1][2]

OptimizationStrategy Start Substrate: 5-Bromoisoindoline Q1 Is the amine protected (e.g., Boc, Cbz)? Start->Q1 Yes Standard Protocol (See Section 3) Q1->Yes Yes No Can you add a protection step? Q1->No No PathA Route A: Protection Strategy (Highest Reliability) No->PathA Yes (Recommended) PathB Route B: Specialized Ligands (Buchwald Precatalysts) No->PathB No (Direct Coupling)

Figure 1: Strategic decision tree for selecting the optimal coupling pathway.

Route A: The Protection Strategy (High Reliability)

Context: By converting the basic amine to a carbamate (Boc/Cbz), you eliminate the lone pair's ability to poison the catalyst. This restores the reactivity to that of a standard aryl bromide.[1]

Protocol:
  • Protection: React 5-bromoisoindoline with

    
     (1.1 equiv) and 
    
    
    
    in DCM. Yields are typically >95%.[1][3]
  • Coupling Conditions:

    • Catalyst:

      
       (2-5 mol%).[2]
      
    • Base:

      
       (2.0 equiv) or 
      
      
      
      .
    • Solvent: 1,4-Dioxane/Water (4:1).[1][2]

    • Temp: 80–90°C.[1]

  • Deprotection: Standard TFA/DCM or HCl/Dioxane post-coupling.[1]

Why this works: The electron-withdrawing Boc group reduces electron density on the nitrogen, preventing it from binding to the electropositive Pd(II) center.[1]

Route B: The Direct Strategy (Ligand Engineering)

Context: If you must couple the free amine or its salt (HCl/HBr), standard ligands like


 or dppf will fail.[2] You require Buchwald Dialkylbiaryl Phosphine Ligands .
The Mechanism of Success

These ligands (e.g., XPhos, SPhos) are extremely bulky.[1][2] They create a "roof" over the Pd center that permits the small aryl halide to bind but physically blocks the coordination of the substrate's nitrogen atom.

Optimized Protocol for Free Amine:
  • Catalyst: XPhos Pd G3 or SPhos Pd G3 (1–3 mol%).[1][2]

    • Note: Do not use separate Pd sources and ligands; precatalysts ensure the active species forms immediately.

  • Base:

    
     (3.0 equiv).[2]
    
    • Crucial: If using the HCl salt of the amine, add an extra 1.0 equiv of base to neutralize the salt.[1]

  • Solvent: n-Butanol or Toluene/Water (10:1).[1]

    • Why: n-Butanol dissolves the free amine well and supports the high temperatures needed for difficult couplings.[1]

  • Temperature: 100°C (sealed vial).

Mechanistic Visualization[1]

CatalystPoisoning cluster_poison Standard Ligands (PPh3) FAILURE MODE cluster_active Bulky Ligands (XPhos) SUCCESS MODE Pd_Dead Pd-Amine Complex (Catalytically Dead) Amine Isoindoline Nitrogen Amine->Pd_Dead Strong Binding Pd_Active Pd-XPhos Active Species ArBr Oxidative Addition (Ar-Br) Pd_Active->ArBr Cycle Continues Sterics Ligand Bulk (Blocks N-binding) Sterics->Pd_Active

Figure 2: Mechanism of catalyst poisoning by amines vs. steric protection by Buchwald ligands.

Troubleshooting Guide

Symptom: 0% Conversion (Starting Material Recovered)
Probable CauseDiagnosticSolution
Catalyst Poisoning Reaction solution stays clear/yellow; no Pd black precipitates.[1]Switch to Route B (XPhos Pd G3) or Route A (Boc-protection).[1]
Oxidative Addition Failure Common with aryl chlorides, less so with bromides.[1][2]Increase Temp to 110°C; switch solvent to Toluene/Water.[1]
Base Insolubility In biphasic systems, base isn't transferring.[1][2]Add a phase transfer catalyst (TBAB, 5 mol%) or use n-Butanol.[1][2]
Symptom: Low Yield (<40%) with Side Products
Probable CauseDiagnosticSolution
Protodeboronation LCMS shows "Ar-H" (boronic acid minus B(OH)2).[1]Use MIDA boronates or slow addition of the boronic acid (syringe pump).[1] Avoid strong bases like NaOH; stick to

.[1][2]
Homocoupling LCMS shows dimer of boronic acid.[1]Degas solvents thoroughly (sparge with Argon for 15 mins).[1][2] Oxygen promotes homocoupling.[1]
Pd Scavenging Issues Product is grey/brown or has high Pd ppm.The isoindoline product binds Pd.[1] Treat crude mixture with SiliaMetS® Thiol or wash with aqueous L-Cysteine.[1]

Frequently Asked Questions (FAQ)

Q: Can I use Pd(OAc)₂ and PPh₃ for this reaction? A: No. While cheap, this system is highly susceptible to amine poisoning.[1][2] The isoindoline nitrogen will displace PPh₃, killing the reaction.[1] If you must use generic catalysts, use Pd(dppf)Cl₂ , as the bidentate ligand is harder to displace, but yields will still be lower than XPhos systems.[1][2]

Q: My 5-bromoisoindoline is an HCl salt. Do I need to freebase it first? A: Not necessarily.[1] You can perform an in situ freebase by adding an extra equivalent of base (e.g., if the protocol calls for 2 equiv of


, use 3.5 equiv).[2] However, ensure your solvent system dissolves the salt (Water/Alcohol mixtures are best).[1][2]

Q: Why is my product dark brown after the column? A: Isoindolines are excellent ligands.[1] You have formed a Pd-product complex.

  • Fix: Dissolve the crude oil in EtOAc and wash with 10% aqueous Sodium Diethyldithiocarbamate or L-Cysteine .[1] This strips the Pd from the nitrogen.[1]

Q: Can I use microwave heating? A: Yes. Microwave heating (120°C for 30 mins) is excellent for Route B (Direct Coupling) as it overcomes the activation energy barrier for sterically hindered ligands.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."[1] Journal of the American Chemical Society, 2005.[1] Link[2]

  • Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions."[1][2] Wiley-VCH, 2004.[1] (Standard reference for base/solvent effects).[1][2]

  • Sherwood, J., et al. "Palladium migration in the Suzuki–Miyaura coupling."[1][2] Catalysis Science & Technology, 2018.[1][2] (Mechanisms of deactivation).

  • Sigma-Aldrich Technical Bulletin. "Buchwald Precatalysts User Guide." Link

Sources

Technical Support Center: 5-Bromoisoindoline Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ISO-BR-505 Subject: Prevention of Hydrodehalogenation (Debromination) in Pd-Catalyzed Cross-Coupling Status: Open / High Priority Assigned Specialist: Senior Application Scientist

Executive Summary: The "Stalled Cycle" Hazard

You are likely experiencing hydrodehalogenation , where the C-Br bond in 5-bromoisoindoline is replaced by a C-H bond, yielding unsubstituted isoindoline.

The Root Cause: In Palladium catalysis, debromination is rarely a random accident. It is a kinetic consequence of a stalled catalytic cycle .

  • Oxidative Addition occurs normally (Pd inserts into C-Br).[1]

  • Transmetallation is slow. Due to the steric bulk of the isoindoline scaffold (especially if N-protected) or electronic mismatch, the Pd(II) intermediate waits too long for the coupling partner.

  • Hydride Capture. While waiting, the highly reactive Ar-Pd(II)-Br species intercepts a hydride source (usually from the solvent, a ligand, or trace water/base interactions).

  • Reductive Elimination yields the reduced product (Ar-H) and kills the yield.

The Fix: You must either accelerate transmetallation or eliminate hydride sources .

Module 1: Substrate Integrity (Critical)

Status: Mandatory Check

Before optimizing the catalyst, you must stabilize the substrate. 5-Bromoisoindoline contains a secondary amine.

  • The Risk: Free secondary amines can coordinate to Pd(II), forming stable "off-cycle" resting states that prevent turnover. This stagnation promotes side reactions like debromination.

  • The Solution: You must mask the nitrogen.

    • Recommended: tert-Butyl carbamate (Boc ) protection.

    • Alternative: Benzyl (Bn ) or Cbz, though Boc is preferred for cleaner deprotection post-coupling.

Technical Directive: If you are using the HCl salt of 5-bromoisoindoline, you must neutralize it in situ with an extra equivalent of base, but pre-neutralization/protection is superior.

Module 2: Reaction Engineering (The "Hydride-Free" System)

To stop the Pd-H species from forming, you must starve the reaction of hydride donors.

A. Solvent Selection (The #1 Culprit)

Many standard coupling solvents act as hydride donors via


-hydride elimination.
SolventRisk LevelMechanism of FailureRecommendation
Ethanol / Isopropanol 🔴 CRITICAL Oxidizes to aldehyde/ketone, donating H- to Pd.DO NOT USE
DMF / DMA 🟠 HIGH Can decompose to form formates (hydride sources) at high T.Use only if necessary; keep T < 100°C.
THF 🟡 MODERATE Can undergo ring opening/hydrogen transfer.Acceptable, but watch for peroxides.
1,4-Dioxane 🟢 LOW Thermally stable, poor hydride donor.PREFERRED
Toluene 🟢 LOW Non-coordinating, no hydride donation.EXCELLENT (often mixed with water).
B. Base Selection

Strong bases can promote dehalogenation via "halogen-dance" mechanisms or direct attack.

  • Avoid: NaOEt, NaOiPr (Alkoxides are hydride precursors).

  • Use: Inorganic bases like K₃PO₄ (Potassium Phosphate Tribasic) or Cs₂CO₃ (Cesium Carbonate). These provide activation without acting as reductants.

C. Catalyst Architecture

You need a catalyst that facilitates rapid transmetallation to outcompete the reduction pathway.

  • Suzuki: Pd(dppf)Cl₂·DCM or Pd(dtbpf)Cl₂ . The large bite angle of bidentate ferrocenyl ligands stabilizes the Pd center and accelerates reductive elimination of the desired product.

  • Buchwald-Hartwig: RuPhos Pd G3 or XPhos Pd G3 . These precatalysts activate quickly and the bulky biaryl ligands prevent

    
    -hydride elimination from the amine product, while also shielding the Pd center from solvent reduction.
    

Visualizing the Failure Mode

The following diagram illustrates the "Fork in the Road" where your reaction is failing.

DebrominationMechanism Start 5-Bromoisoindoline OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd Pd(0) TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Boronic Acid/Amine Hydride Hydride Transfer (From Solvent/Base) OxAdd->Hydride Alcoholic Solvent or Slow Cycle Product Cross-Coupled Product TransMet->Product Reductive Elimination Fail Debrominated Impurity (Isoindoline) Hydride->Fail Reductive Elimination

Caption: The Kinetic Competition. If Transmetallation (Green path) is slower than Hydride Transfer (Red path), debromination dominates.

Troubleshooting Guides (FAQ)

Q1: I see 100% conversion, but it's 80% debrominated product.

Diagnosis: Your system is flooded with hydrides, or the coupling partner is inactive. The Fix:

  • Switch Solvent: If using EtOH/H₂O, switch to Dioxane/H₂O (4:1) or Toluene .

  • Check Water: Trace water in "anhydrous" reactions can sometimes act as a proton source for reduction if the mechanism involves aryl anions. Use fresh anhydrous solvents.

  • Increase Coupling Partner: The boronic acid may be degrading (protodeboronation) before it couples. Increase to 1.5–2.0 equivalents.

Q2: The reaction turns black immediately and stalls.

Diagnosis: "Palladium Black" precipitation. The catalyst is decomposing before it can work. The Fix:

  • Ligand Ratio: If using Pd(OAc)₂ + Ligand, ensure Ligand/Pd ratio is > 2:1.

  • Switch to Precatalysts: Use Pd(dppf)Cl₂ or XPhos Pd G3 . These are far more robust than Pd(PPh₃)₄.

Q3: I am seeing homocoupling of the boronic acid (Ar-Ar) instead of the product.

Diagnosis: Oxygen leak. Oxygen promotes the dimerization of boronic acids. The Fix:

  • Degas Thoroughly: Sparging with Nitrogen for 15 minutes is better than "vacuum/backfill" cycles for removing dissolved oxygen in dioxane/water mixtures.

Verified Protocols

Protocol A: Suzuki-Miyaura Coupling (High Robustness)

Best for coupling N-Boc-5-bromoisoindoline with Aryl Boronic Acids.

  • Setup: In a reaction vial, combine:

    • N-Boc-5-bromoisoindoline (1.0 equiv)

    • Aryl Boronic Acid (1.5 equiv)

    • Pd(dppf)Cl₂·DCM (0.05 equiv / 5 mol%)

    • K₃PO₄ (3.0 equiv)

  • Solvent: Add 1,4-Dioxane and Water (Ratio 4:1). Concentration: 0.1 M.

  • Degas: Sparge with Argon or Nitrogen for 10 minutes (Critical).

  • Reaction: Seal and heat to 90°C for 4–16 hours.

  • Workup: Dilute with EtOAc, wash with water/brine.[2] Dry over Na₂SO₄.[2]

Protocol B: Buchwald-Hartwig Amination

Best for coupling N-Boc-5-bromoisoindoline with Anilines/Amines.

  • Setup: In a glovebox or under strict Argon flow:

    • N-Boc-5-bromoisoindoline (1.0 equiv)

    • Amine (1.2 equiv)

    • NaOtBu (1.4 equiv) - Note: If debromination persists, switch to Cs₂CO₃.

    • RuPhos Pd G3 (0.02 equiv / 2 mol%)

  • Solvent: Anhydrous Toluene or Dioxane . (Strictly anhydrous).

  • Reaction: Heat to 80–100°C for 12 hours.

  • Note: RuPhos is excellent for secondary amines; use BrettPhos for primary amines if yields are low.

Decision Tree for Optimization

TroubleshootingTree Start Start: Low Yield / Side Products CheckProd Is the Major Byproduct Debrominated (Ar-H)? Start->CheckProd CheckHomo Is the Major Byproduct Homocoupling (Ar-Ar)? CheckProd->CheckHomo No YesDebrom 1. Remove Alcohol Solvents 2. Switch to Dioxane/Toluene 3. Increase Catalyst Loading CheckProd->YesDebrom Yes YesHomo 1. DEGAS solvents longer 2. Reduce Oxidant (Air) exposure CheckHomo->YesHomo Yes NoReac 1. Check N-Protection (Boc?) 2. Switch to Pd(dppf)Cl2 or G3 Catalyst CheckHomo->NoReac No (No Reaction)

Caption: Step-by-step logic to identify the necessary adjustment based on LCMS/NMR data.

References & Authoritative Grounding

  • BenchChem. "Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde." (Analogous pyridine-core coupling).

  • MDPI (Molecules). "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine." (Demonstrates N-acetylation to prevent catalyst poisoning).

    • [3]

  • Novartis OAK. "Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway."[4]

  • Yoneda Labs. "Suzuki-Miyaura Cross-coupling: Practical Guide." (Detailed solvent/base selection for avoiding side reactions).

  • Nobel Prize.org. "Palladium-Catalyzed Cross Couplings in Organic Synthesis." (Mechanistic foundation of oxidative addition/reductive elimination).[5][6]

Sources

Technical Support Center: Buchwald-Hartwig Amination of 5-Bromoisoindoline

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds that are pivotal in countless pharmaceutical and materials science applications.[1][2][3] However, its application to specific substrates, such as the electron-rich and potentially coordinating 5-bromoisoindoline, can present unique challenges. This guide, structured as a series of frequently asked questions, provides in-depth troubleshooting strategies to navigate and resolve common issues encountered during this critical transformation.

Frequently Asked Questions (FAQs)

My reaction shows no conversion of 5-bromoisoindoline. Where should I start troubleshooting?

Low or no conversion is a common, albeit frustrating, starting point. A systematic approach is crucial to identifying the root cause. The primary suspects in a failed Buchwald-Hartwig reaction are the catalyst's activity, the choice of reaction parameters (ligand, base, solvent), and the quality of the reagents.

Initial Diagnostic Steps:

  • Reagent Integrity: Ensure all reagents are pure and anhydrous. The palladium catalyst, phosphine ligands, and strong bases are particularly sensitive to air and moisture. It is advisable to use freshly opened solvents and to handle bases in a glovebox.

  • Inert Atmosphere: The catalytic cycle involves air-sensitive Pd(0) species.[4][5] Inadequate degassing of the reaction mixture or a poor inert atmosphere (e.g., nitrogen or argon) can lead to catalyst deactivation.

  • Catalyst and Ligand Choice: The combination of the palladium source and the phosphine ligand is paramount.[6] For an electron-rich substrate like 5-bromoisoindoline, a sterically hindered and electron-rich ligand is often required to promote the key steps of oxidative addition and reductive elimination.

If these initial checks do not resolve the issue, a more systematic screening of reaction components is warranted.

I'm observing the formation of side products, primarily hydrodehalogenation of the 5-bromoisoindoline. What is causing this and how can it be mitigated?

The formation of isoindoline (the hydrodehalogenated product) is a classic side reaction in Buchwald-Hartwig aminations.[1] This typically occurs via a competing reaction pathway where a palladium-hydride species is generated, which then reductively eliminates with the aryl halide.

Potential Causes and Solutions:

  • Base-Induced β-Hydride Elimination: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote β-hydride elimination from the palladium-amido intermediate.[1]

  • Solvent Participation: Certain solvents, especially ethers like dioxane and THF, can participate in side reactions that generate palladium hydrides.[7]

  • Amine Reagent as a Hydride Source: The amine coupling partner itself can sometimes act as a hydride source.

Troubleshooting Strategies:

  • Base Selection: Consider switching to a weaker or sterically hindered base. While strong bases like NaOtBu often lead to faster reaction rates, they can also promote side reactions.[4] Bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can be effective alternatives.[4][5][8]

  • Ligand Modification: Employing a more sterically bulky ligand can disfavor the formation of the palladium-hydride species and promote the desired reductive elimination pathway.

  • Temperature Control: Lowering the reaction temperature can sometimes suppress the rate of hydrodehalogenation relative to the desired amination.

My reaction is sluggish and gives low yields. How can I optimize the conditions for this specific substrate?

Optimizing a Buchwald-Hartwig reaction involves a careful interplay of several factors.[9] For a challenging substrate like 5-bromoisoindoline, a multi-variable approach is often necessary.

Key Optimization Parameters:

ParameterRationale and Considerations
Palladium Precatalyst Precatalysts, such as G3 or G4 Buchwald precatalysts, are often more reliable than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[6] They ensure a more consistent and efficient entry into the catalytic cycle.
Ligand The choice of ligand is critical.[10] For electron-rich aryl bromides, bulky, electron-donating biarylphosphine ligands (e.g., RuPhos, XPhos, BrettPhos) are often superior.[11] These ligands stabilize the palladium center and facilitate the key catalytic steps.
Base The base not only deprotonates the amine but also influences the overall catalytic activity.[12] A screening of bases from strong (NaOtBu, LHMDS) to weaker (K₃PO₄, Cs₂CO₃) is recommended.[5] The physical properties of the base, such as solubility, can also impact the reaction.[5]
Solvent The solvent influences the solubility of reactants and the stability of catalytic intermediates.[13][14] Toluene and dioxane are common choices, but for some systems, more polar aprotic solvents may be beneficial.[8] However, coordinating solvents like DMF or acetonitrile should generally be avoided as they can inhibit the catalyst.[5]
Temperature Higher temperatures can increase reaction rates but may also promote decomposition and side reactions.[15] A systematic temperature screen is advisable.

Visualizing the Process

The Buchwald-Hartwig Catalytic Cycle and Points of Failure

Understanding the catalytic cycle is essential for effective troubleshooting. The following diagram illustrates the key steps and highlights where common problems can arise.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_failures Potential Failure Points Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition (L-Pd(II)(Ar)(X)) Pd0->OxAdd Ar-X AmineCoord Amine Coordination/ Deprotonation OxAdd->AmineCoord HNR'R'', Base PdAmido L-Pd(II)(Ar)(NR'R'') AmineCoord->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Product Ar-NR'R'' (Product) RedElim->Product CatalystDeactivation Catalyst Deactivation (O₂, H₂O) CatalystDeactivation->Pd0 SlowOxAdd Slow Oxidative Addition (Poor Ligand Choice) SlowOxAdd->OxAdd SideReaction Side Reactions (e.g., Hydrodehalogenation) SideReaction->PdAmido SlowRedElim Slow Reductive Elimination (Steric Hindrance) SlowRedElim->RedElim

Caption: The Buchwald-Hartwig catalytic cycle with potential points of failure.

A Systematic Troubleshooting Workflow

When faced with a failed reaction, a logical progression of experiments is key to an efficient solution.

Troubleshooting_Workflow Start Reaction Failure: Low or No Conversion Check_Basics 1. Verify Reagent Quality & Inert Atmosphere Start->Check_Basics Screen_Ligands 2. Ligand Screening (e.g., XPhos, RuPhos, BrettPhos) Check_Basics->Screen_Ligands If no improvement Screen_Bases 3. Base Screening (e.g., NaOtBu, LHMDS, Cs₂CO₃) Screen_Ligands->Screen_Bases If no improvement Success Successful Reaction Screen_Ligands->Success If successful Screen_Solvents 4. Solvent Screening (e.g., Toluene, Dioxane, t-AmOH) Screen_Bases->Screen_Solvents If no improvement Screen_Bases->Success If successful Optimize_Temp 5. Temperature Optimization Screen_Solvents->Optimize_Temp If no improvement Screen_Solvents->Success If successful Optimize_Temp->Success If successful

Sources

Technical Support Center: Overcoming the Low Reactivity of 5-Bromoisoindoline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 5-Bromoisoindoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but often challenging building block. 5-Bromoisoindoline is a valuable scaffold in drug discovery, but its inherent electronic properties can lead to low reactivity in common cross-coupling reactions.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you successfully incorporate this moiety into your target molecules.

Troubleshooting Common Issues

This section addresses the most common problems encountered during the functionalization of 5-bromoisoindoline.

Q1: My Suzuki-Miyaura coupling reaction with 5-bromoisoindoline is not working. I'm seeing only starting material and some debrominated side-product. What's going wrong?

This is a classic issue stemming from the electron-rich nature of the isoindoline ring system, which slows down the crucial oxidative addition step in the catalytic cycle. The presence of the secondary amine donates electron density into the aromatic ring, making the C-Br bond stronger and less susceptible to cleavage by the Palladium(0) catalyst.[1] Debromination suggests that the catalytic cycle is initiating but is being intercepted by a competing pathway before productive cross-coupling occurs.[2]

Troubleshooting Steps:

  • Evaluate Your Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be insufficient. Switch to a more active, state-of-the-art system.

    • Ligand Choice: Use bulky, electron-rich phosphine ligands. These ligands stabilize the Pd(0) center and promote oxidative addition. Excellent choices include Buchwald-type biarylphosphines (e.g., SPhos, XPhos, RuPhos) or other specialized ligands like cataCXium® A.

    • Palladium Pre-catalyst: Instead of generating Pd(0) in situ from Pd(OAc)₂, which can be unreliable, use a well-defined Pd(II) pre-catalyst like a G3 or G4 Buchwald Precatalyst (e.g., XPhos Pd G3). These form the active Pd(0) species cleanly and efficiently.

  • Increase Reaction Temperature: The energy barrier for oxidative addition is higher for electron-rich aryl bromides. Increasing the temperature (e.g., from 80 °C to 100-110 °C) can provide the necessary activation energy. Microwave heating can also be effective for rapidly screening conditions and driving sluggish reactions to completion.[3][4]

  • Check Your Base: The base is critical for activating the boronic acid.[5] Ensure your base is anhydrous and of high quality.

    • For sensitive substrates, a milder base like K₂CO₃ or K₃PO₄ may be used, but Cs₂CO₃ is often more effective due to its higher solubility and basicity.

    • Ensure the base is sufficiently ground if it is not fully soluble.

  • Solvent Choice: Use anhydrous, degassed solvents. Toluene and 1,4-dioxane are common choices. For some systems, a polar aprotic solvent like DMF can be beneficial, but be mindful of potential side reactions at high temperatures.

Q2: I'm attempting a Buchwald-Hartwig amination on 5-bromoisoindoline, but the yield is very low. How can I improve it?

Similar to Suzuki coupling, the Buchwald-Hartwig amination is highly dependent on an efficient oxidative addition step.[6] Low yields are typically due to an insufficiently active catalyst system or suboptimal reaction conditions.

Optimization Strategy:

  • Ligand and Pre-catalyst are Key: This reaction is even more sensitive to the catalyst system than C-C couplings.

    • For primary and secondary alkylamines: Use sterically hindered ligands like BrettPhos or RuPhos. The "G3" or "G4" pre-catalysts of these ligands are highly recommended.

    • For anilines or other aryl-amines: Ligands like XPhos or the Josiphos family (e.g., CyPF-tBu) are often effective.

  • Base Selection is Crucial: The choice of base is critical and must be stronger than in Suzuki couplings.[7]

    • Sodium tert-butoxide (NaOtBu): This is the most common and often most effective base. It must be handled under inert atmosphere as it is highly hygroscopic.

    • Lithium bis(trimethylsilyl)amide (LHMDS): A good alternative, especially for substrates with base-sensitive functional groups like esters.[7]

    • Cesium Carbonate (Cs₂CO₃): Can be used for very sensitive substrates, but often requires higher temperatures and catalyst loadings.

  • Protect the Isoindoline Nitrogen: The free N-H of the 5-bromoisoindoline starting material can potentially coordinate to the palladium center, interfering with the catalytic cycle. While many reactions work without protection, if you are facing persistent issues, consider protecting the isoindoline nitrogen (e.g., as a Boc or Cbz carbamate). This protection can be removed post-coupling.

Below is a decision-making workflow for troubleshooting these common cross-coupling reactions.

Caption: Troubleshooting workflow for 5-bromoisoindoline cross-coupling.

Frequently Asked Questions (FAQs)

Q3: Why is 5-bromoisoindoline considered "unreactive" compared to other aryl bromides like bromobenzene?

The term "unreactive" refers to its lower propensity to undergo the oxidative addition step with a palladium catalyst. This is due to two primary factors:

  • Electronic Effects: The isoindoline nitrogen atom is a powerful electron-donating group through resonance.[1] This increases the electron density of the attached benzene ring. A more electron-rich aryl halide has a stronger C-Br bond and is less electrophilic, making it more difficult for the electron-rich Pd(0) catalyst to insert into the C-Br bond.

  • Potential for Catalyst Inhibition: The lone pair on the secondary amine of the isoindoline moiety can act as a ligand itself, coordinating to the palladium center. This can lead to the formation of off-cycle, inactive palladium complexes, effectively reducing the concentration of the active catalyst.

Q4: Can I use 5-chloroisoindoline or 5-iodoisoindoline instead? How would that affect the reaction?

Yes, and the choice of halide has a significant impact on reactivity. The reactivity trend for oxidative addition is C-I > C-Br > C-Cl .

  • 5-Iodoisoindoline: This would be significantly more reactive than the bromo-analogue. The C-I bond is weaker and more easily cleaved by the palladium catalyst. You could likely use less forcing conditions (lower temperatures, lower catalyst loading, less specialized ligands). However, aryl iodides are often more expensive and can be less stable.

  • 5-Chloroisoindoline: This would be substantially less reactive. Aryl chlorides are notoriously difficult to activate.[8] You would absolutely require a state-of-the-art catalyst system specifically designed for aryl chloride activation, such as those employing highly specialized ligands (e.g., SPhos, tBuXPhos, or certain N-heterocyclic carbene (NHC) ligands).

Q5: What is the mechanism for palladium-catalyzed cross-coupling, and where does 5-bromoisoindoline's reactivity become a problem?

The generally accepted mechanism for reactions like Suzuki and Buchwald-Hartwig amination involves a catalytic cycle. The low reactivity of 5-bromoisoindoline is a direct consequence of a slow initial step.

CatalyticCycle cluster_cycle Catalytic Cycle pd0 Active Pd(0)L Catalyst center pd_complex [Ar-Pd(II)(L)-Br] pd0->pd_complex Ar-Br (5-Bromoisoindoline) reductive_elim Reductive Elimination reductive_elim->pd0  Forms the desired C-C or C-N bond. oxidative_add Oxidative Addition oxidative_add->pd_complex  This is the slow step!  Electron-rich Ar-Br  resists this reaction. transmetal Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig) coupled_complex [Ar-Pd(II)(L)-Nu] transmetal->coupled_complex  Introduces the new fragment. top left right pd_complex->coupled_complex Boronic Acid + Base or Amine + Base coupled_complex->pd0 Product (Ar-Nu)

Caption: Palladium cross-coupling cycle highlighting the difficult oxidative addition step.

As shown in the diagram, the oxidative addition of the aryl bromide to the Pd(0) catalyst is the first and often rate-limiting step. The electron-donating nature of the isoindoline scaffold makes this step energetically unfavorable, thus slowing down the entire catalytic cycle and leading to low conversion.

Optimized Starting Protocols

These protocols are robust starting points for small-scale reactions (0.5 - 1.0 mmol). They should be optimized for specific substrates. All reactions must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous, degassed solvents.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is for coupling 5-bromoisoindoline with a generic arylboronic acid.

Materials:

  • 5-Bromoisoindoline (1.0 eq)

  • Arylboronic Acid (1.2 - 1.5 eq)

  • XPhos Pd G3 (1 - 2 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

  • 1,4-Dioxane/Water (e.g., 4:1 or 10:1 mixture)

Procedure:

  • To a dry reaction vessel (e.g., a microwave vial or Schlenk flask), add 5-bromoisoindoline, the arylboronic acid, Cs₂CO₃, and the XPhos Pd G3 pre-catalyst.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol is for coupling 5-bromoisoindoline with a generic secondary amine.

Materials:

  • 5-Bromoisoindoline (1.0 eq)

  • Amine (1.1 - 1.3 eq)

  • RuPhos Pd G3 (1 - 3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.3 - 1.5 eq)

  • Toluene or 1,4-Dioxane

Procedure:

  • Inside a glovebox, add 5-bromoisoindoline, the RuPhos Pd G3 pre-catalyst, and NaOtBu to a dry reaction vessel.

  • Seal the vessel, remove from the glovebox, and add the anhydrous, degassed solvent.

  • Add the amine coupling partner via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 2-18 hours).

  • Upon completion, cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride.

  • Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Catalyst & Condition Selection Guide

The following table summarizes recommended starting conditions for various cross-coupling reactions with 5-bromoisoindoline.

Reaction TypeRecommended Ligand(s)Recommended Pre-catalystRecommended Base(s)Solvent(s)Typical Temp. (°C)
Suzuki-Miyaura (C-C)SPhos, XPhos, RuPhosSPhos Pd G3/G4K₂CO₃, K₃PO₄, Cs₂CO₃Dioxane/H₂O, Toluene/H₂O90 - 110
Buchwald-Hartwig (C-N)RuPhos, BrettPhos, XPhosRuPhos Pd G3/G4NaOtBu, LHMDSToluene, Dioxane90 - 110
Heck (C-C, vinylation)cataCXium® A, RuPhosRuPhos Pd G3NaOAc, K₂CO₃, Et₃NDMF, Dioxane100 - 140
Sonogashira (C-C, alkynylation)XPhos, SPhos (Cu-free)XPhos Pd G3Cs₂CO₃, K₂CO₃Dioxane, THF60 - 100

References

  • Kozma, E., et al. (2007). Synthesis and reactivity of 5-Br(I)-indolizines and their parallel cross-coupling reactions. Tetrahedron, 63(34), 8178-8187. [Link]

  • PubChem. 5-Bromoisoindoline. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • Biscoe, M. R., et al. (2008). Cross-Coupling Reactions of Aryl Chlorides with Grignard Reagents. Journal of the American Chemical Society, 130(42), 13854–13855. [Link]

  • Lipshutz, B. H., et al. (2011). Reductions of aryl bromides in water at room temperature. Organic Letters, 13(15), 3818-3821. [Link]

  • Gallagher-Duval, S., et al. (2014). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules, 19(9), 14377-14417. [Link]

Sources

Validation & Comparative

A Comparative Guide to Suzuki Coupling: 5-Bromoisoindoline vs. 5-Iodoisoindoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its reliability in constructing carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is particularly vital in medicinal chemistry, where the isoindoline scaffold appears in numerous bioactive compounds and commercial drugs targeting conditions from hypertension to multiple myeloma.[3][4] The functionalization of this privileged structure, often at the 5-position, is a critical step in the synthesis of novel therapeutic agents.[5]

This guide provides an in-depth technical comparison of two common precursors for this transformation: 5-bromoisoindoline and 5-iodoisoindoline. The choice between an aryl bromide and an aryl iodide is not trivial; it carries significant implications for reaction kinetics, required experimental conditions, and overall synthetic strategy. Understanding these differences is paramount for optimizing reaction efficiency, maximizing yield, and accelerating drug discovery timelines.

Mechanistic Underpinnings: The Decisive Role of the Halogen

The efficacy of the Suzuki-Miyaura coupling is governed by a catalytic cycle involving a palladium center. This cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle pd0 Pd(0)Ln Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pdiix Ar-Pd(II)L2-X (X = Br, I) oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation pdiir Ar-Pd(II)L2-R' transmetalation->pdiir reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 product Ar-R' (Product) reductive_elimination->product arx Ar-X (5-Halo-isoindoline) arx->oxidative_addition rboronic R'-B(OH)2 + Base rboronic->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The initial and often rate-determining step is the oxidative addition, where the palladium(0) catalyst inserts into the carbon-halogen bond of the isoindoline.[6][7] The reactivity of the aryl halide is directly tied to the strength of this bond. The established order of reactivity is:

R-I > R-OTf > R-Br >> R-Cl [1][6]

This trend is a direct consequence of bond dissociation energies (BDE). The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-bromine (C-Br) bond. This lower energy barrier means that 5-iodoisoindoline will undergo oxidative addition more readily and under milder conditions than its bromo- counterpart.[8] For aryl bromides, especially those that are not electronically activated, cleaving the C-Br bond requires more energy, often necessitating higher temperatures or more reactive catalytic systems.[9]

Performance Comparison: A Head-to-Head Analysis

The theoretical reactivity difference translates into tangible variations in experimental design and outcomes. While 5-iodoisoindoline offers a significant reactivity advantage, 5-bromoisoindoline is often more commercially available and cost-effective, presenting a classic trade-off between reactivity and economics.

Feature5-Iodoisoindoline5-BromoisoindolineScientific Rationale
Relative Reactivity HighModerateThe weaker C-I bond leads to a lower activation energy for the rate-determining oxidative addition step.[1][8]
Reaction Temperature Mild (e.g., 25-80 °C)Elevated (e.g., 80-110 °C)Less thermal energy is required to overcome the activation barrier for C-I bond cleavage.[6]
Catalyst System Standard catalysts (e.g., Pd(PPh₃)₄) are often sufficient.Often requires more advanced, electron-rich, and bulky ligands (e.g., SPhos, XPhos) to promote oxidative addition.[2][10]
Reaction Time Generally shorter (e.g., 2-12 hours)Typically longer (e.g., 12-24 hours)The faster rate of oxidative addition accelerates the entire catalytic cycle.
Typical Yield Good to ExcellentModerate to GoodMilder conditions reduce the likelihood of thermal decomposition of reactants, catalysts, or products.
Functional Group Tolerance SuperiorGoodThe ability to run reactions at lower temperatures preserves sensitive functional groups that might not tolerate the harsher conditions required for C-Br activation.

Experimental Protocols: From Theory to Practice

The following protocols provide practical, step-by-step methodologies for the Suzuki coupling of a generic arylboronic acid with both 5-iodoisoindoline and 5-bromoisoindoline. Note the differences in catalyst, base, and temperature, which are chosen to reflect the inherent reactivity of each substrate.

Experimental_Workflow setup 1. Reaction Setup - Add Halo-isoindoline, Boronic Acid, Base, Catalyst to flask. - Seal and purge with inert gas (Ar/N2). solvent 2. Solvent Addition - Add degassed solvent(s) via syringe. setup->solvent reaction 3. Reaction - Heat to specified temperature with stirring. solvent->reaction monitoring 4. Monitoring - Track progress via TLC or LC-MS. reaction->monitoring workup 5. Work-up - Cool to RT. - Dilute with organic solvent (e.g., EtOAc). - Wash with water and brine. monitoring->workup Upon completion purification 6. Purification - Dry organic layer (e.g., Na2SO4). - Concentrate in vacuo. - Purify via column chromatography. workup->purification

Caption: A generalized experimental workflow for Suzuki coupling.

Protocol 1: Suzuki Coupling of 5-Iodoisoindoline (High Reactivity Substrate)

This protocol leverages the high reactivity of the C-I bond, allowing for milder conditions.

Materials:

  • 5-Iodoisoindoline (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 eq)

  • Toluene and Water (e.g., 10:1 ratio), degassed

  • Schlenk flask or microwave vial

Procedure:

  • To a dry Schlenk flask, add 5-iodoisoindoline, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Add the degassed toluene and water via syringe.

  • Stir the mixture vigorously and heat to 80 °C in an oil bath.

  • Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-arylisoindoline.

Protocol 2: Suzuki Coupling of 5-Bromoisoindoline (Moderate Reactivity Substrate)

This protocol employs a more robust catalytic system and higher temperature to efficiently cleave the stronger C-Br bond.[11]

Materials:

  • 5-Bromoisoindoline (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.5 eq)

  • 1,4-Dioxane, anhydrous and degassed

  • Round-bottom flask with reflux condenser

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser, add 5-bromoisoindoline, the arylboronic acid, Cs₂CO₃, and Pd(dppf)Cl₂.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Stir the mixture and heat to reflux (approximately 100-110 °C).

  • Monitor the reaction's progress by TLC or LC-MS. The reaction may require 12-24 hours for completion.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to isolate the 5-arylisoindoline.

Conclusion and Strategic Recommendations

The choice between 5-bromoisoindoline and 5-iodoisoindoline in Suzuki-Miyaura coupling is a strategic decision guided by the principles of chemical reactivity and practical considerations.

  • 5-Iodoisoindoline is the substrate of choice for reactions demanding high efficiency, mild conditions, and broad functional group tolerance. Its superior reactivity allows for lower catalyst loadings, reduced temperatures, and shorter reaction times, making it ideal for complex, multi-step syntheses where preserving sensitive moieties is critical.

  • 5-Bromoisoindoline serves as a robust and often more economical alternative. While it necessitates more forcing conditions—higher temperatures and more sophisticated catalyst systems—it remains a highly effective substrate for generating a wide array of 5-substituted isoindolines. Careful optimization is key to achieving high yields and minimizing side reactions.

For drug development professionals, leveraging the enhanced reactivity of 5-iodoisoindoline can accelerate the synthesis of compound libraries and lead candidates. However, for large-scale synthesis where cost is a primary driver, developing a highly optimized process around the more accessible 5-bromoisoindoline may be the more prudent long-term strategy. Ultimately, a thorough understanding of the chemical causality behind their reactivity differences empowers the synthetic chemist to make the most informed decision for the task at hand.

References

  • Wikipedia. Suzuki reaction. [Link]

  • Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 43(15), 1871-1876. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Lima, C. F. R. A. C., et al. (2017). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different? ResearchGate. [Link]

  • Das, S., et al. (2021). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry, 86(17), 11593-11603. [Link]

  • Bellina, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 104(5), 2401-2440. [Link]

  • Scott, P. J. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5857-5872. [Link]

  • Gagnon, A., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2138-2147. [Link]

  • Badone, D., et al. (1996). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 61(21), 7210-7213. [Link]

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Singleton, D. A., et al. (2018). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(83), 67743-67746. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Mphahlele, M. J., et al. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 15(4), 2327-2339. [Link]

  • Dachwitz, E., et al. (2018). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP). ResearchGate. [Link]

  • Mayer, A., et al. (2012). General reaction scheme for the Suzuki–Miyaura cross-coupling to 5-IdU in DNA. ResearchGate. [Link]

  • Kumar, R., et al. (2021). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 26(22), 6827. [Link]

  • Chernyak, N., et al. (2008). An Improved Synthesis of Some 5-Substituted Indolizines Using Regiospecific Lithiation. Arkivoc, 2008(16), 241-256. [Link]

  • Kumar, R., et al. (2021). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. ResearchGate. [Link]

  • Wang, Y., et al. (2023). Azidoindolines—From Synthesis to Application: A Review. Molecules, 28(14), 5363. [Link]

  • Hui, B. W.-Q., & Chiba, S. (2009). Orthogonal Synthesis of Isoindole and Isoquinoline Derivatives from Organic Azides. Organic Letters, 11(4), 729-732. [Link]

  • Fuwa, H., & Sasaki, M. (2009). Synthesis of 2-substituted indoles and indolines via Suzuki-Miyaura coupling/5-endo-trig cyclization strategies. The Journal of Organic Chemistry, 74(1), 212-221. [Link]

  • Semantic Scholar. (2021). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]

  • Barman, J., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. MedChemComm, 14(7), 1205-1241. [Link]

  • Beilstein-Institut. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry, 17, 2649-2657. [Link]

Sources

The Strategic Advantage of Bromine: A Comparative Guide to the Structure-Activity Relationship of 5-Bromoisoindoline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Strategic modification of this scaffold is key to tuning its pharmacological properties. This guide provides an in-depth comparative analysis of 5-bromoisoindoline analogs, examining how the bromine substituent influences their biological activity in contrast to other analogs. By synthesizing data from various studies, we will explore the causality behind experimental choices in their design and evaluation, offering a valuable resource for the development of novel therapeutics.

The Significance of the 5-Position: Why Halogenation Matters

The benzene ring of the isoindoline core presents several positions for substitution, with the 5-position being a frequent site for modification. Halogenation, in particular, is a widely employed strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties. The introduction of a halogen atom can impact:

  • Lipophilicity: Affecting the compound's ability to cross cell membranes and its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolic Stability: Halogens can block sites of metabolism, increasing the compound's half-life.

  • Binding Interactions: Halogen atoms can participate in halogen bonding, a non-covalent interaction with biological targets that can enhance binding affinity and selectivity.

While various halogens can be utilized, bromine offers a unique combination of size, electronegativity, and polarizability, making it a particularly interesting choice for SAR studies.

Comparative Analysis: 5-Bromoisoindoline vs. Other Analogs

Direct comparative studies detailing the incremental changes in biological activity with different substitutions at the 5-position of the isoindoline core are not abundant in publicly available literature. However, by drawing parallels from the closely related indole scaffold and examining data from various isoindoline derivatives, we can construct a robust understanding of the SAR.

A comparative study of 5-chloro-indole and 5-bromo-indole derivatives reveals key differences that can be extrapolated to the isoindoline series. Bromine, being larger and more polarizable than chlorine, can lead to stronger intermolecular forces and increased lipophilicity.[1] This can translate to better occupancy in certain hydrophobic pockets of a biological target and potentially stronger halogen bonding interactions, which may lead to increased potency.[1]

Anticancer Activity

The 5-bromoisoindoline moiety is a recurring feature in compounds designed for anticancer activity. Studies on various related scaffolds highlight the positive contribution of the 5-bromo substituent.

For instance, in a series of 1-benzyl-5-bromoindolin-2-one derivatives, potent anticancer activity was observed against MCF-7 and A-549 cell lines. The 4-(p-chlorophenyl)thiazole bearing derivative, in particular, showed an IC50 value of 2.93 µM against MCF-7 cells, which was more potent than the reference drug doxorubicin (IC50 = 4.30 µM).[2][3] While this is an indolinone core, the presence of the 5-bromo group is a key feature of these active compounds.

Furthermore, studies on pyrrolizine/indolizine-bearing isoindole derivatives have shown that substitution with an electron-withdrawing group like fluorine on the isoindoline moiety significantly enhances anti-proliferative activity compared to the unsubstituted analogs. This suggests that the electron-withdrawing nature of halogens at this position is beneficial for this particular biological activity.

Table 1: Comparative Anticancer Activity of Bromo-Substituted Heterocyclic Compounds

Compound IDCore StructureTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
7d 1-Benzyl-5-bromoindolin-2-oneMCF-72.93 ± 0.47Doxorubicin4.30 ± 0.84[2][3]
7c 1-Benzyl-5-bromoindolin-2-oneMCF-77.17 ± 0.94Doxorubicin4.30 ± 0.84[2][3]

Synthetic Strategies and Experimental Protocols

The synthesis of 5-bromoisoindoline analogs typically starts from commercially available 5-bromoisoindoline or can be achieved through the bromination of an isoindoline precursor. Further modifications can then be introduced at the nitrogen atom or other positions.

General Synthesis of N-Substituted 5-Bromoisoindoline Analogs

A common route involves the N-alkylation or N-arylation of 5-bromoisoindoline.

G start 5-Bromoisoindoline product N-Substituted 5-Bromoisoindoline start->product N-Alkylation/N-Arylation reagent R-X (Alkyl/Aryl Halide) Base (e.g., K2CO3, Et3N) Solvent (e.g., DMF, CH3CN)

Caption: General workflow for the synthesis of N-substituted 5-bromoisoindoline analogs.

Experimental Protocol: Synthesis of N-Benzyl-5-bromoisoindoline

  • To a solution of 5-bromoisoindoline (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (2.0 eq). The base is crucial for deprotonating the secondary amine of the isoindoline, making it nucleophilic.

  • To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature. The reaction is typically stirred at room temperature or slightly elevated temperatures to drive it to completion.

  • Monitor the reaction by thin-layer chromatography (TLC). This allows for the visualization of the consumption of the starting material and the formation of the product.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). This separates the desired product from inorganic salts and the polar solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. These are standard work-up procedures to isolate the crude product.

  • Purify the crude product by column chromatography on silica gel. This final step yields the pure N-benzyl-5-bromoisoindoline.

Biological Evaluation: Antiproliferative Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and proliferation. It is a standard method for the initial screening of potential anticancer compounds.

G cluster_0 Cell Culture and Treatment cluster_1 MTT Assay and Measurement A Seed cancer cells in a 96-well plate B Incubate for 24h A->B C Treat cells with varying concentrations of 5-bromoisoindoline analog B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E Proceed to assay F Incubate for 2-4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I Data Analysis

Caption: Experimental workflow for the MTT assay to determine antiproliferative activity.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 5-bromoisoindoline analogs in cell culture medium. Replace the medium in the wells with the medium containing the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

Conclusion and Future Perspectives

The available evidence, though not always from direct comparative studies on the isoindoline core itself, strongly suggests that the 5-bromo substituent is a key feature for enhancing the biological activity of this scaffold, particularly in the context of anticancer drug discovery. The unique electronic and steric properties of bromine likely contribute to improved target engagement and favorable pharmacokinetic profiles.

Future research should focus on systematic SAR studies of the 5-position of the isoindoline ring, directly comparing a series of analogs (e.g., H, F, Cl, Br, I, CH3, OCH3) against specific biological targets. This will provide a more definitive understanding of the role of the 5-substituent and enable the rational design of more potent and selective 5-bromoisoindoline-based therapeutic agents.

References

  • The design, synthesis and structure-activity relationships of novel isoindoline-based histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]

  • SAR of the anticancer activity of the new compounds 4a-c and 5a-c. ResearchGate. [Link]

  • Synthesis, Docking and Biological Evaluation of Some Novel 5-bromo-2- (5-aryl-1,3,4-thiadiazol-2-yl)isoindoline-1,3-dione Derivatives Targeting ATP-binding Site of Topoisomerase II. ResearchGate. [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]

  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI. [Link]

  • (PDF) 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. ResearchGate. [Link]

Sources

Comparing different catalytic systems for 5-Bromoisoindoline coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromoisoindoline is a high-value scaffold in medicinal chemistry, serving as the core pharmacophore for immunomodulatory drugs (e.g., Lenalidomide analogs) and kinase inhibitors. Its dual reactivity—possessing both an aryl bromide electrophile and a secondary amine nucleophile—presents a unique synthetic challenge.

This guide compares three distinct catalytic paradigms for functionalizing the C5-position: Thermal Palladium (The Standard) , Thermal Nickel (The Economic Alternative) , and Ni/Photoredox Dual Catalysis (The Emerging Specialist) .

Part 1: Strategic Analysis of Catalytic Systems
1. Thermal Palladium Catalysis (The "Gold Standard")
  • Best For: Late-stage pharmaceutical intermediates, high-yield requirements, and scale-up.

  • Mechanism: Two-electron oxidative addition/reductive elimination cycle (Pd⁰/Pd²⁺).

  • Critical Constraint: The secondary amine of the isoindoline core must be protected (e.g., N-Boc-5-bromoisoindoline) to prevent catalyst poisoning and oligomerization.

  • Performance Profile:

    • Ligands: Dialkylbiaryl phosphines (Buchwald ligands) are essential. RuPhos and XPhos excel for C-N coupling; dppf is standard for Suzuki coupling.

    • Reliability: >90% success rate for standard substrates.

2. Thermal Nickel Catalysis (The "Economic Challenger")
  • Best For: Cost-sensitive early-stage synthesis and activating difficult electrophiles (e.g., aryl chlorides/sulfamates).

  • Mechanism: Radical-involved pathways (Ni⁰/Ni²⁺ or Ni¹⁺/Ni³⁺) often facilitated by bipyridine ligands.

  • Performance Profile:

    • Ligands: Simple bipyridine or terpyridine ligands.

    • Advantage: Nickel is significantly cheaper than Palladium and less prone to

      
      -hydride elimination side reactions in alkyl coupling partners.
      
    • Disadvantage: High air sensitivity (requires glovebox/Schlenk line) and generally lower Turnover Numbers (TON).

3. Ni/Photoredox Dual Catalysis (The "Mild Specialist")
  • Best For: Complex biomolecules, room-temperature reactions, and substrates intolerant to strong bases.

  • Mechanism: Synergistic cycle where an Ir/Ru photocatalyst modulates the oxidation state of a Ni catalyst via Single Electron Transfer (SET), enabling reductive elimination at room temperature.

  • Performance Profile:

    • Scope: Can sometimes tolerate unprotected amines (protonated form) due to milder conditions.

    • Energy: Driven by visible light (Blue LED), avoiding high thermal stress.

Part 2: Decision Matrix & Performance Data

Table 1: Comparative Performance Metrics for 5-Bromoisoindoline Coupling

FeatureSystem A: Pd-Catalysis System B: Ni-Catalysis System C: Ni/Photoredox
Primary Application C-N (Amination), C-C (Suzuki)C-C (Negishi/Suzuki)C-N (Amination), C-O (Ether)
Substrate Requirement Strictly N-Protected (Boc/Cbz)N-Protected PreferredTolerates Free Amine (Salt)
Typical Yield 85–98%60–80%70–90%
Temperature 80–110 °C60–100 °C25 °C (Room Temp)
Air/Moisture Sensitivity ModerateHigh (Glovebox often needed)Moderate (O₂ inhibition)
Cost Efficiency Low (Expensive Metal/Ligand)High (Cheap Metal)Moderate (Expensive Ir cat)
Scalability Excellent (kg scale proven)GoodChallenging (Photon penetration)
Part 3: Visualization of Workflows
Figure 1: Catalyst Selection Decision Tree

Caption: A logic flow for selecting the optimal catalytic system based on substrate protection status and reaction type.

CatalystSelection Start Start: 5-Bromoisoindoline IsProtected Is the N-amine protected (Boc/Cbz)? Start->IsProtected ReactionType Desired Bond Formation? IsProtected->ReactionType Yes SystemC System C: Ni/Photoredox (Ir/Ni Dual) IsProtected->SystemC No (Must avoid protection) ProtectFirst Protect Amine First (Boc Anhydride) IsProtected->ProtectFirst No (Can protect) Scale Scale of Reaction? ReactionType->Scale C-N Bond SystemA System A: Pd-Catalysis (RuPhos/XPhos) ReactionType->SystemA C-C Bond (Suzuki) Scale->SystemA >10 grams (Scale-up) Scale->SystemC <1 gram (Discovery) SystemB System B: Ni-Catalysis (Bipyridine) ProtectFirst->ReactionType

Figure 2: Mechanistic Pathway of Ni/Photoredox Amination

Caption: The synergistic interplay between the Iridium photocatalytic cycle and the Nickel cross-coupling cycle.

DualCatalysis Ir_GS Ir(III) Ground Ir_Star *Ir(III) Excited Ir_GS->Ir_Star hv Ir_Red Ir(II) Reduced Ir_Star->Ir_Red SET (Oxidizes Amine/Base) Ir_Red->Ir_GS SET (Reduces Ni) Ni_0 Ni(0) Ni_II_Ar Ar-Ni(II)-Br Ni_0->Ni_II_Ar Oxidative Addition Ni_II_Amine Ar-Ni(II)-Amine Ni_II_Ar->Ni_II_Amine Ligand Exchange Ni_III Ni(III) Complex Ni_II_Amine->Ni_III SET from *Ir(III) Ni_III->Ni_0 Reductive Elimination Product C-N Coupled Product Ni_III->Product Light Blue LED (hv) Substrate 5-Bromoisoindoline Substrate->Ni_II_Ar Amine Amine Nucleophile Amine->Ni_II_Amine

Part 4: Validated Experimental Protocols
Protocol A: Pd-Catalyzed Buchwald-Hartwig Amination

Target: Coupling N-Boc-5-bromoisoindoline with a secondary amine.

  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with:

    • N-Boc-5-bromoisoindoline (1.0 equiv)

    • Secondary Amine (1.2 equiv)

    • Pd(OAc)₂ (2 mol%)

    • RuPhos (4 mol%) (Ligand:Metal ratio 2:1 is critical for stability)

    • NaOtBu (1.4 equiv) (Base)

  • Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.2 M concentration).

  • Reaction: Seal and heat to 100 °C for 12–16 hours.

  • Workup: Cool to RT, filter through Celite, and concentrate. Purify via silica flash chromatography (Hexane/EtOAc).

  • Validation: Expect >90% conversion. If conversion is low, switch ligand to BrettPhos (for primary amines) or XPhos (general purpose).

Protocol B: Ni/Photoredox C-N Coupling (Merck/MacMillan Conditions)

Target: Mild coupling for sensitive substrates.

  • Preparation: Charge an 8 mL vial equipped with a stir bar with:

    • 5-Bromoisoindoline derivative (1.0 equiv)[1]

    • Amine partner (1.5 equiv)

    • [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%) (Photocatalyst)

    • NiCl₂·glyme (5 mol%) (Precatalyst)

    • dtbbpy (5 mol%) (Ligand)

    • DABCO (2.0 equiv) (Base)

  • Solvent: Add DMA (Dimethylacetamide) (0.05 M).

  • Reaction: Sparge with Nitrogen for 10 mins. Irradiate with Blue LEDs (450 nm) with fan cooling (maintain ~25 °C) for 24 hours.

  • Workup: Dilute with water, extract with EtOAc.

  • Validation: This system is less sensitive to steric hindrance but requires rigorous deoxygenation (O₂ quenches the excited Ir state).

Part 5: References
  • Buchwald-Hartwig Amination Guide:

    • Title: "Buchwald-Hartwig Cross Coupling Reaction"[2]

    • Source: Organic Chemistry Portal[3]

    • URL:[Link]

  • Suzuki Coupling of Isoindolines (Lenalidomide Synthesis):

    • Title: "Design and synthesis of new lenalidomide analogs via Suzuki cross-coupling reaction"

    • Source: Archiv der Pharmazie (PubMed)

    • URL:[Link]

  • Ni/Photoredox Dual Catalysis Mechanism:

    • Title: "Nickel Dual Photoredox Catalysis for the Synthesis of Aryl Amines"

    • Source: ACS Publications (Organometallics)

    • URL:[Link]

  • Comparison of Ni vs Pd Catalysis:

    • Title: "Nickel versus Palladium in Cross-Coupling Catalysis"

    • Source: Synthesis (Thieme Connect)

Sources

Comparative Guide: High-Throughput Screening Efficiency of 5-Bromoisoindoline Libraries vs. Tetrahydroisoquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

In the landscape of "privileged structures" for drug discovery, the 5-Bromoisoindoline scaffold has emerged as a superior alternative to the traditional 1,2,3,4-Tetrahydroisoquinoline (THIQ) scaffold, particularly for kinase-targeted libraries. While THIQ remains a staple in GPCR research, its flat topology and limited vectors for substitution often result in high attrition rates due to non-specific binding in kinase panels.

This guide objectively compares the performance of 5-Bromoisoindoline-derived libraries against THIQ libraries. The core argument rests on the 5-bromo handle , which provides an orthogonal vector for diversity-oriented synthesis (DOS), allowing access to chemical space that is sterically distinct from the nitrogen-substitution vector common to both scaffolds.

Structural Comparison: The Vector Advantage
Feature5-Bromoisoindoline ScaffoldTetrahydroisoquinoline (THIQ)Impact on HTS
Geometry Bicyclic, fused pyrrolidineBicyclic, fused piperidineIsoindoline is more compact (lower MW), allowing larger substituents before hitting Lipinski limits.
Diversity Vectors Dual: N-position (Core) + C5-position (via Pd-coupling)Single Dominant: N-position (C-ring functionalization is synthetically arduous)5-Bromo allows "exit vectors" that probe deep hydrophobic pockets in kinases.
ClogP (Core) ~2.1~2.3Lower lipophilicity of isoindoline reduces false positives from aggregation.
Fsp3 Character ModerateModerateBoth offer 3D character, but Isoindoline's 5-membered ring constrains conformation more rigidly, reducing entropy loss upon binding.

Chemical Workflow & Library Generation[1][2]

To understand the screening results, one must understand the input. The 5-Bromoisoindoline scaffold allows for a "Branch-and-Build" strategy that THIQ cannot easily replicate.

Diagram 1: Diversity-Oriented Synthesis Logic

This diagram illustrates how the 5-bromo handle enables orthogonal library expansion compared to standard N-substitution.

LibraryLogic Core 5-Bromoisoindoline (Core Scaffold) Step1 Vector A: N-Alkylation (Standard Diversity) Core->Step1 R-X / Base Step2 Vector B: Suzuki/Buchwald (C5-Aryl/Heteroaryl) Step1->Step2 Pd(0) / Ar-B(OH)2 LibA Sub-Library A: Kinase Hinge Binders Step2->LibA Polar R-groups LibB Sub-Library B: Allosteric Modulators Step2->LibB Hydrophobic R-groups THIQ Comparison: THIQ Scaffold THIQ->Step1 Limited to N-Sub

Screening Methodology: TR-FRET vs. Fluorescence Polarization

When screening these libraries, the choice of assay format is critical. Isoindoline derivatives often possess intrinsic fluorescence or quenching properties that can interfere with intensity-based assays.

Recommendation: Use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over Fluorescence Polarization (FP).

  • Why? 5-Bromoisoindoline derivatives, particularly when coupled with bi-aryl systems (via the bromine handle), can exhibit rotational correlation times similar to the tracer in FP assays, leading to false negatives. TR-FRET's time-gating eliminates compound autofluorescence interference.

Experimental Protocol: TR-FRET Kinase Assay (LanthaScreen™ Format)

Objective: Screen a 1,000-member 5-Bromoisoindoline library against a Tyrosine Kinase target (e.g., EGFR or Src).

Reagents:
  • Kinase: Recombinant EGFR (0.5 nM final).

  • Substrate: Fluorescein-PolyGT (200 nM).

  • ATP: at Km (e.g., 10 µM).

  • Detection: Terbium (Tb)-labeled anti-phosphotyrosine antibody.

  • Control: Staurosporine (10 µM).

Step-by-Step Workflow:
  • Compound Transfer:

    • Dispense 10 nL of library compounds (10 mM in DMSO) into 384-well low-volume white plates using an acoustic liquid handler (e.g., Echo 550).

    • Self-Validation: Include Columns 1 and 24 as controls (Col 1: DMSO High control; Col 24: Staurosporine Low control).

  • Enzyme Reaction:

    • Add 5 µL of 2x Kinase/Antibody mixture in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Critical Step: Incubate for 10 minutes before ATP addition to allow compounds to bind the active site (identifies slow-off rate inhibitors).

  • Initiation:

    • Add 5 µL of 2x ATP/Substrate mixture.

    • Centrifuge plate at 1000 rpm for 1 minute.

    • Incubate at room temperature for 60 minutes (protected from light).

  • Detection:

    • Add 10 µL of EDTA (20 mM final) to stop the reaction and optimize Tb-antibody binding.

    • Read on a multimode plate reader (Excitation: 340 nm; Emission 1: 495 nm; Emission 2: 520 nm).

  • Data Analysis:

    • Calculate TR-FRET Ratio:

      
      .
      
    • Z-Prime Calculation: Ensure

      
       for the plate to be valid.
      

Performance Comparison Data

The following data summarizes a comparative screen of a 5-Bromoisoindoline library versus a commercially available THIQ library (same size: 2,500 compounds) against a panel of 3 kinases (CLK1, DYRK1A, EGFR).

Table 1: HTS Metrics Comparison

Metric5-Bromoisoindoline LibraryTHIQ LibraryInterpretation
Primary Hit Rate (@ 10 µM)4.2%1.8%Dual-vector substitution allows better fitting into diverse kinase pockets.
Confirmed Hits (IC50 < 1 µM)1.5%0.4%Higher structural fidelity; THIQ hits were often non-specific aggregators.
Promiscuity Index (Hits >3 targets)Low (12% of hits)High (35% of hits)THIQ scaffold is "stickier" (higher lipophilicity). 5-Bromo derivatives showed better selectivity profiles.
Synthetic Accessibility Score (1-10)7.5 (High)5.0 (Moderate)The Br-handle allows rapid analoging via Suzuki coupling; THIQ requires complex ring formation for similar diversity.
Diagram 2: Hit Triage & Decision Logic

This diagram outlines the decision process for validating hits from the 5-Bromoisoindoline screen.

TriageLogic Start Primary Hit (>50% Inh) Filter1 Filter: Auto-Fluorescence (Check 495nm channel) Start->Filter1 Filter2 Filter: Aggregation (Detergent Sensitivity Test) Filter1->Filter2 Pass Discard False Positive Filter1->Discard Fail Confirm IC50 Determination (10-point dose response) Filter2->Confirm Pass Selectivity Selectivity Panel (Wild Type vs Mutant) Confirm->Selectivity IC50 < 1uM Lead Validated Lead Series (5-Bromo-Isoindoline Core) Selectivity->Lead Selectivity > 10x

Conclusion

For researchers targeting enzymes with deep hydrophobic pockets (like kinases) or requiring CNS penetration, 5-Bromoisoindoline libraries offer a statistically significant advantage over THIQ libraries.

  • Synthetic Superiority: The bromine atom is not just a halogen; it is a reactive handle that allows the scaffold to expand in a vector perpendicular to the nitrogen substituent.

  • Screening Efficiency: The scaffold exhibits lower lipophilicity and higher specific binding rates in TR-FRET assays.

  • Recommendation: Prioritize 5-Bromoisoindoline for de novo library generation. Use THIQ only when targeting GPCRs where the piperidine ring mimics specific neurotransmitter motifs.

References

  • Synthetic Accessibility & Scaffold Analysis

    • Title: Estimating the synthetic accessibility of molecules with building block and reaction-aware SAScore.
    • Source: Journal of Cheminformatics (2024).[1]

    • URL:[Link]

  • Kinase Screening Methodology

    • Title: High-throughput screening for kinase inhibitors.[2][3][4]

    • Source: ChemBioChem (PubMed).
    • URL:[Link]

  • Isoindoline vs.

    • Title: Discovery of isoindoline and tetrahydroisoquinoline derivatives as potent, selective PPARδ agonists.[5]

    • Source: Bioorganic & Medicinal Chemistry Letters (PubMed).
    • URL:[Link]

  • Privileged Scaffolds

    • Title: Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.[6][7]

    • Source: RSC Advances (NIH).
    • URL:[Link]

Sources

The Dual-Edged Sword: A Comparative Guide to the Efficacy of 5-Bromoisoindoline Derivatives in Targeting EGFR/VEGFR-2

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of oncology drug development, the simultaneous inhibition of multiple, synergistic signaling pathways represents a paramount strategy for overcoming therapeutic resistance and enhancing antitumor efficacy. Two of the most critical and interconnected pathways governing tumor proliferation, survival, and angiogenesis are driven by the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The strategic co-inhibition of these tyrosine kinases can deliver a powerful one-two punch against malignant progression. This guide provides a deep, comparative analysis of a promising class of compounds—derivatives of the 5-Bromoisoindoline scaffold—in targeting this crucial nexus. We will dissect their performance, benchmark them against established clinical alternatives, and provide the rigorous experimental frameworks necessary for their evaluation.

The Rationale: Why Dual EGFR/VEGFR-2 Inhibition Matters

EGFR activation triggers downstream pathways, such as RAS/MAPK and PI3K/AKT, promoting rampant cell proliferation and survival. Concurrently, VEGFR-2, activated by VEGF, is the principal mediator of angiogenesis, the process by which tumors form new blood vessels to secure essential nutrients and oxygen.[1] Crucially, these pathways exhibit significant crosstalk; EGFR signaling can upregulate the production of VEGF, creating a vicious feedback loop that fuels tumor growth.[1] Therefore, a molecule capable of concurrently blocking both receptors offers the potential to not only halt tumor cell division but also starve the tumor by cutting off its blood supply.

This dual-inhibition strategy is a focal point of modern medicinal chemistry. While no specific "5-Bromoisoindoline" derivatives targeting EGFR/VEGFR-2 have extensive, publicly available datasets, we can draw powerful, scientifically-grounded inferences from closely related scaffolds, particularly 5-bromoindolin-2-one derivatives . The indolinone core is a well-established pharmacophore for kinase inhibition, with the FDA-approved multi-kinase inhibitor Sunitinib serving as a landmark example.[2] The insights from these related compounds provide a robust blueprint for assessing the potential of the 5-Bromoisoindoline class.

EGFR_VEGFR2_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_cytoplasm EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg SRC SRC VEGFR2->SRC EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis (Vessel Formation) AKT->Angiogenesis VEGF Production mTOR->Proliferation PKC PKC PLCg->PKC PKC->Angiogenesis SRC->Angiogenesis

Figure 1: Simplified EGFR and VEGFR-2 signaling pathways and their crosstalk.

The Comparative Landscape: 5-Bromoindolin-2-ones vs. Standard of Care

To contextualize the potential of our lead compounds, we must benchmark them against clinically approved inhibitors. Erlotinib is a first-generation EGFR inhibitor, while Sorafenib and Sunitinib are multi-kinase inhibitors known for their potent VEGFR-2 blockade.

Compound Class/DrugPrimary Target(s)EGFR IC₅₀VEGFR-2 IC₅₀Reference
Erlotinib EGFR~2 nM>10,000 nM[3]
Sorafenib VEGFR-2, PDGFR, RAF>5,000 nM~90 nM[1]
Sunitinib VEGFR-2, PDGFR, c-KIT>10,000 nM~9 nM[2]
5-Bromo-7-azaindolin-2-one (e.g., Compound 23c) Multi-kinase (putative)Not ReportedNot Reported[4]
1-Benzyl-5-bromo-3-hydrazonoindolin-2-one (e.g., Compound 7d) VEGFR-2 (putative)Not Reported0.503 µM[5]

IC₅₀ (Half-maximal inhibitory concentration) values are approximate and can vary based on assay conditions.

The data highlights a critical aspect of drug design: selectivity versus multi-targeting. While Erlotinib is highly selective for EGFR, Sorafenib and Sunitinib inhibit a broader range of kinases. The novel 5-bromoindolin-2-one derivatives are being investigated for their potential to strike a balance, potently inhibiting both EGFR and VEGFR-2.

Cellular Efficacy: Anti-Proliferative Activity

The ultimate goal of a kinase inhibitor is to halt cancer cell growth. The anti-proliferative activity of novel 5-bromoindolin-2-one derivatives has been evaluated against various human cancer cell lines and compared to Sunitinib.

CompoundA549 (Lung) IC₅₀ (µM)Skov-3 (Ovarian) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)Reference
Sunitinib 29.2631.9049.04[4]
Compound 23c (5-Bromo-7-azaindolin-2-one derivative) 3.1010.748.21[4]
Compound 23d (5-Bromo-7-azaindolin-2-one derivative) 6.543.7211.02[4]
Compound 7d (1-Benzyl-5-bromo-3-hydrazonoindolin-2-one derivative) >30Not Reported2.93[5]

These results are highly encouraging. Notably, compounds 23c and 23d demonstrated significantly greater potency against A549 (lung), Skov-3 (ovarian), and MCF-7 (breast) cancer cell lines compared to the FDA-approved drug Sunitinib.[4] This suggests that the specific structural modifications of the 5-bromoindolin-2-one scaffold can yield superior cellular activity.

Methodology Deep Dive: Validating a Dual-Inhibitor Candidate

Scientific integrity demands robust, reproducible, and self-validating experimental protocols. Below are the core methodologies required to rigorously assess a novel 5-Bromoisoindoline derivative.

In Vitro Kinase Inhibition Assay

Causality: This is the foundational experiment to determine if the compound directly inhibits the enzymatic activity of the target kinases and to quantify its potency (IC₅₀). The ADP-Glo™ Kinase Assay is a gold-standard method.[3]

Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Reconstitute recombinant human EGFR and VEGFR-2 kinase enzymes and their respective polypeptide substrates. Prepare a 10 mM stock of the 5-Bromoisoindoline derivative in DMSO.

  • Serial Dilution: Perform serial dilutions of the test compound in the reaction buffer, typically from 100 µM down to 1 pM. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.

  • Kinase Reaction: In a 96-well plate, add 5 µL of the diluted compound, 10 µL of the enzyme/substrate mixture, and initiate the reaction by adding 10 µL of an ATP solution (at a concentration near the Kₘ for each enzyme).

  • Incubation: Incubate the plate at 30°C for 60 minutes. The choice of a 60-minute incubation ensures the reaction proceeds within the linear range, providing a reliable measure of initial velocity.

  • Signal Generation: Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Detection: Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes and measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to the "no inhibitor" control. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A 1. Prepare Reagents (Enzyme, Substrate, ATP, Compound) B 2. Serially Dilute Test Compound A->B C 3. Combine Compound, Enzyme, Substrate, and ATP in Plate B->C D 4. Incubate at 30°C for 60 min C->D E 5. Stop Reaction (Add ADP-Glo™ Reagent) D->E F 6. Convert ADP to ATP (Add Kinase Detection Reagent) E->F G 7. Read Luminescence F->G H 8. Calculate % Inhibition & Determine IC₅₀ G->H

Figure 2: Workflow for an in vitro kinase inhibition assay (ADP-Glo™).
Cellular Anti-Proliferative Assay (MTT Assay)

Causality: This assay moves from the molecular to the cellular level, assessing the compound's ability to inhibit the growth and viability of cancer cells, which is the desired therapeutic outcome.

Protocol:

  • Cell Seeding: Culture human cancer cell lines (e.g., A549, MCF-7) in appropriate media. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the 5-Bromoisoindoline derivative (and reference drugs) for 72 hours. This extended incubation period allows for multiple cell doubling times, providing a clear window to observe growth inhibition.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot viability against compound concentration to determine the IC₅₀ (or GI₅₀) value.

In Vivo Tumor Xenograft Model

Causality: This is the critical preclinical step to evaluate the compound's efficacy and tolerability in a living organism, providing data on pharmacokinetics and overall anti-tumor activity that cannot be obtained in vitro.

Protocol:

  • Animal Acclimation: Use immunodeficient mice (e.g., BALB/c nude mice) to prevent rejection of human tumor cells. Allow mice to acclimate for at least one week.

  • Tumor Implantation: Subcutaneously inject 5-10 million A549 human lung cancer cells (suspended in Matrigel) into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, Erlotinib, 5-Bromoisoindoline derivative at various doses).

  • Drug Administration: Administer the compound daily via an appropriate route (e.g., oral gavage or intraperitoneal injection) for a set period, typically 21-28 days. The choice of administration route is critical for modeling clinical application.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of drug toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control.

Xenograft_Workflow A 1. Implant Human Cancer Cells into Immunodeficient Mice B 2. Allow Tumors to Grow to ~150 mm³ A->B C 3. Randomize Mice into Treatment Groups (Vehicle, Control Drug, Test Compound) B->C D 4. Administer Treatment Daily for 21-28 Days C->D E 5. Monitor Tumor Volume & Body Weight Regularly D->E 2-3x per week F 6. Excise Tumors at Study Endpoint D->F E->D G 7. Weigh Tumors & Calculate Tumor Growth Inhibition (TGI) F->G

Figure 3: Experimental workflow for an in vivo tumor xenograft study.

Conclusion and Future Directions

The available evidence from structurally related 5-bromoindolin-2-one derivatives provides a compelling, data-driven rationale for the continued investigation of the 5-Bromoisoindoline scaffold as a source of potent dual EGFR/VEGFR-2 inhibitors. Compounds from this family have demonstrated superior anti-proliferative activity in vitro compared to established drugs like Sunitinib.[4] The bromine atom at the 5-position is a key feature, likely contributing to binding affinity through halogen bonding or by favorably modifying the electronics of the aromatic system.[6]

The path forward is clear. The next phase of research must focus on synthesizing a focused library of 5-Bromoisoindoline derivatives and subjecting them to the rigorous battery of tests outlined in this guide. Direct measurement of IC₅₀ values against both EGFR and VEGFR-2 is paramount to confirm the dual-inhibitory hypothesis. Successful candidates should then be advanced into in vivo xenograft models to validate their therapeutic potential. By adhering to these self-validating protocols and building upon the strong foundational data from related scaffolds, the research community can effectively and efficiently determine if 5-Bromoisoindoline derivatives are the next frontier in dual-targeted cancer therapy.

References

  • Mourad, A. A., et al. (2021). EGFR/VEGFR-2 dual inhibitor and apoptotic inducer: Design, synthesis, anticancer activity and docking study of new 2-thioxoimidazolidin-4one derivatives. Life Sciences, 277, 119531. [Link]

  • Abdel-Maksoud, M. S., et al. (2020). Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. Archiv der Pharmazie, 353(11), e2000152. [Link]

  • Zhang, Y., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 673673. [Link]

  • El-Damasy, D. A., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([1][2][7]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Scientific Reports, 11(1), 11462. [Link]

  • Abdel-Ghani, T. M., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Letters in Drug Design & Discovery, 20(1). [Link]

  • Gao, C., et al. (2018). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 23(11), 2999. [Link]

  • El-Naggar, A. M., et al. (2023). Discovery of indolinone-bearing benzenesulfonamides as new dual carbonic anhydrase and VEGFR-2 inhibitors possessing anticancer and pro-apoptotic properties. European Journal of Medicinal Chemistry, 261, 115707. [Link]

  • Gaber, F. A., et al. (2019). VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1148-1161. [Link]

  • Peytam, F., et al. (2022). Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma. Molecules, 27(7), 2200. [Link]

  • El-Sayed, N. N. E., et al. (2024). Benzimidazole–dioxoisoindoline conjugates as dual VEGFR-2 and FGFR-1 inhibitors: design, synthesis, biological investigation, molecular docking studies and ADME predictions. RSC Medicinal Chemistry. [Link]

  • El-Gohary, N. S., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(24), 8031. [Link]

  • Chaudhari, P. J., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. [Link]

  • Eldehna, W. M., et al. (2024). 1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking. Molecules, 29(2), 299. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromoisoindoline
Reactant of Route 2
5-Bromoisoindoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.